molecular formula C21H24O8 B1515362 Nitidanin

Nitidanin

Cat. No.: B1515362
M. Wt: 404.4 g/mol
InChI Key: AZTAGXIJLPKJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 85162038 is a natural product found in Santalum album and Zanthoxylum nitidum with data available.

Properties

IUPAC Name

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTAGXIJLPKJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Nintedanib's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) implicated in tumor growth, angiogenesis, and metastasis. Initially developed as an anti-angiogenic agent, its therapeutic efficacy extends to directly inhibiting cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms of Nintedanib in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction

Nintedanib, also known by its development code BIBF 1120 and brand names Ofev® and Vargatef®, is an orally available indolinone derivative.[1][2] It functions as a triple angiokinase inhibitor, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α/β).[3][4] By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks their autophosphorylation and subsequent activation of downstream signaling cascades crucial for cancer progression.[1][2] This multi-targeted approach not only curtails tumor angiogenesis but also directly impacts cancer cell proliferation and survival, and may overcome resistance mechanisms associated with single-target anti-angiogenic therapies.[5][6] Nintedanib has received regulatory approval for the treatment of various malignancies, including non-small cell lung cancer (NSCLC), often in combination with chemotherapy.[4][6]

Molecular Targets and In Vitro Efficacy

Nintedanib exhibits potent inhibitory activity against a specific spectrum of kinases. Its primary targets are central to the processes of angiogenesis and cell proliferation. The in vitro efficacy of Nintedanib has been extensively characterized across a range of kinases and cancer cell lines, with IC50 values highlighting its potency and selectivity.

Kinase Inhibition Profile

Nintedanib's primary mechanism involves the inhibition of key receptor tyrosine kinases. A summary of its inhibitory activity against its principal targets is presented below.

Kinase TargetIC50 (nM)
VEGFR1 (Flt-1)34
VEGFR2 (KDR)13 - 21
VEGFR3 (Flt-4)13
FGFR169
FGFR237
FGFR3108
PDGFRα59
PDGFRβ65

Data compiled from multiple sources.

Beyond its primary targets, Nintedanib also demonstrates inhibitory activity against other kinases, including members of the Src family (Lck, Lyn, and Src) and Flt-3, which may contribute to its overall anti-cancer effects.[1][7]

Anti-proliferative Activity in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of Nintedanib have been evaluated in numerous cancer cell lines. The IC50 values vary depending on the cell line's specific genetic makeup and receptor expression profile.

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer22.62
HT-29Colorectal Cancer0.83 - 4.9
SKOV3Ovarian Cancer28.76
MCF7Breast Cancer8.28
Malignant Pleural Mesothelioma (mean)MesotheliomaNot specified
PC9Non-Small Cell Lung CancerNot specified
H2228Non-Small Cell Lung CancerNot specified
H3122Non-Small Cell Lung CancerNot specified
H1993Non-Small Cell Lung CancerNot specified
H460Non-Small Cell Lung CancerNot specified
H1975Non-Small Cell Lung CancerNot specified

Data compiled from multiple sources, including Selleck Chemicals and various publications.[8]

Core Signaling Pathways Modulated by Nintedanib

By inhibiting its primary targets, Nintedanib disrupts several critical downstream signaling pathways that are frequently dysregulated in cancer.

Inhibition of Pro-Angiogenic Signaling

Nintedanib's anti-angiogenic effects are mediated through the simultaneous blockade of VEGFR, FGFR, and PDGFR signaling pathways in endothelial cells, pericytes, and smooth muscle cells.[9] This leads to a reduction in tumor vascularization, vessel permeability, and overall tumor perfusion.[6]

Pro-Angiogenic Signaling Inhibition by Nintedanib cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects in Endothelial Cells VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK RAS/RAF/MEK/ERK (MAPK) Pathway VEGFR->MAPK FGFR->PI3K_AKT FGFR->MAPK PDGFR->PI3K_AKT PDGFR->MAPK Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration PI3K_AKT->Migration Survival Survival PI3K_AKT->Survival MAPK->Proliferation MAPK->Migration MAPK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR, blocking downstream PI3K/AKT and MAPK pathways to suppress angiogenesis.

Direct Anti-Tumor Cell Effects

In cancer cells that overexpress or have activating mutations in FGFR or PDGFR, Nintedanib can directly inhibit cell proliferation and induce apoptosis.[10] This is achieved through the blockade of key survival pathways.

Direct Anti-Tumor Effects of Nintedanib cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases (in Cancer Cells) cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects in Cancer Cells FGF FGF FGFR FGFR (amplified/mutated) FGF->FGFR PDGF PDGF PDGFR PDGFR (overexpressed) PDGF->PDGFR PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT MAPK RAS/RAF/MEK/ERK (MAPK) Pathway FGFR->MAPK JAK_STAT JAK/STAT Pathway FGFR->JAK_STAT PDGFR->PI3K_AKT PDGFR->MAPK PDGFR->JAK_STAT Nintedanib Nintedanib Nintedanib->FGFR Nintedanib->PDGFR Proliferation Inhibition of Proliferation PI3K_AKT->Proliferation Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis MAPK->Proliferation MAPK->Apoptosis JAK_STAT->Proliferation Tumor_Growth Tumor Growth Inhibition Proliferation->Tumor_Growth Apoptosis->Tumor_Growth

Caption: Nintedanib directly inhibits oncogenic FGFR and PDGFR signaling in cancer cells, leading to decreased proliferation and increased apoptosis.

Mechanisms of Resistance

Despite its efficacy, resistance to Nintedanib can develop through various mechanisms. Understanding these is crucial for developing effective combination therapies and second-line treatments.

  • Activation of Alternative Signaling Pathways: Upregulation of alternative pro-angiogenic or survival pathways can bypass the inhibitory effects of Nintedanib. For instance, activation of the PI3K pathway has been identified as a resistance mechanism in bladder cancer.[11]

  • Drug Efflux Pumps: Increased expression of drug efflux pumps, such as ABCB1 (P-glycoprotein), can reduce the intracellular concentration of Nintedanib, thereby diminishing its efficacy. This has been observed in small cell lung cancer cell lines.[12]

  • Lysosomal Sequestration: Nintedanib can be trapped within lysosomes in cancer cells, preventing it from reaching its intracellular targets.[13]

  • Mutations in Target Kinases: While less common for Nintedanib compared to other TKIs, acquired mutations in the kinase domains of VEGFR, FGFR, or PDGFR could potentially confer resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Nintedanib.

In Vitro Kinase Inhibition Assay (VEGFR2)

This assay determines the direct inhibitory effect of Nintedanib on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human VEGFR2 kinase (BPS Bioscience, Cat. No. 6042)

  • Kinase-Glo® Max Luminescence Kinase Assay (Promega)

  • ATP

  • Poly (4:1 Glu, Tyr) peptide substrate

  • Nintedanib

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of Nintedanib in the assay buffer.

  • In a 96-well plate, add 5 µL of the Nintedanib dilution to each well. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 20 µL of a solution containing VEGFR2 and the peptide substrate to each well.

  • Initiate the reaction by adding 25 µL of ATP solution.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each Nintedanib concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Nintedanib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of Nintedanib and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Phosphorylated AKT and ERK

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Western Blot Workflow start Cancer Cell Culture and Nintedanib Treatment lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis

Caption: A typical workflow for Western blot analysis to assess protein phosphorylation.

Procedure:

  • Culture cancer cells to 70-80% confluency and treat with Nintedanib for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Nintedanib in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., H460 NSCLC cells)

  • Matrigel (optional)

  • Nintedanib formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Nintedanib (e.g., 50 mg/kg, daily) or vehicle control via oral gavage.

  • Measure tumor volume with calipers every 2-3 days using the formula: (length x width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Immunofluorescence Staining for CD31

This technique is used to visualize and quantify blood vessel density in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded tumor sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: anti-CD31

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the tumor sections.

  • Perform antigen retrieval by heating the slides in the appropriate buffer.

  • Permeabilize the sections with a detergent (e.g., 0.25% Triton X-100 in PBS).

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with DAPI.

  • Mount the slides with mounting medium and visualize using a fluorescence microscope.

  • Quantify microvessel density by counting the number of CD31-positive vessels per field of view.

Conclusion

Nintedanib's multifaceted mechanism of action, encompassing both potent anti-angiogenic effects and direct anti-tumor activity, underscores its significance in the oncology therapeutic landscape. Its ability to simultaneously inhibit VEGFR, FGFR, and PDGFR signaling pathways provides a robust strategy for combating tumor growth and progression. A thorough understanding of its molecular interactions, as detailed in this guide, is paramount for optimizing its clinical application, overcoming resistance, and designing novel combination therapies to improve patient outcomes. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate cellular and molecular responses to Nintedanib in various cancer contexts.

References

A Technical Guide to the Anti-inflammatory Pathways Modulated by Nitidine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of Nitidine Chloride (NC), a natural benzophenanthridine alkaloid. The information presented herein is curated from peer-reviewed scientific literature to support research and development efforts in the field of inflammation therapeutics.

Core Anti-inflammatory Mechanisms

Nitidine Chloride exerts its anti-inflammatory properties through the modulation of several key signaling cascades. Primarily, it has been demonstrated to suppress pro-inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][2][3][4]. These actions collectively lead to a significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[1][3].

Furthermore, emerging evidence suggests that Nitidine Chloride's anti-inflammatory profile is multifaceted. It has been shown to inhibit the activation of the NLRP3 inflammasome by scavenging Reactive Oxygen Species (ROS)[5]. Additionally, NC can promote an anti-inflammatory environment by enhancing the production of the regulatory cytokine IL-10, an effect mediated through the inhibition of Topoisomerase I[6]. There is also evidence of its ability to modulate the JAK/STAT pathway, which is crucial in cytokine signaling[7][8].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Nitidine Chloride on various inflammatory markers and cellular processes.

Table 2.1: Effect of Nitidine Chloride on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
CytokineNC Concentration (µM)Inhibition of mRNA Expression (%)Inhibition of Protein Secretion (%)
TNF-α 1~25%~40%
5~75%~80%
IL-1β 1~30%~35%
5~80%~70%
IL-6 1~40%~50%
5~90%~85%
Data is estimated from graphical representations in the cited literature and presented as approximate values.[1]
Table 2.2: Inhibitory Concentration (IC50) of Nitidine Chloride in Various Cell Lines
Cell LineCell TypeIC50 (µM)Duration (h)Assay
U87Human Glioblastoma~7.548CCK-8
LN18Human Glioblastoma~5.0 - 7.548CCK-8
A549Human Lung Cancer~4.048CCK-8
H1975Human Lung Cancer~14.048CCK-8
Note: These IC50 values pertain to anti-proliferative effects in cancer cell lines, which may be relevant for understanding the compound's general cytotoxicity and potency.[7][9]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by Nitidine Chloride.

NF-κB Signaling Pathway Inhibition

Nitidine Chloride inhibits the canonical NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates p_IkappaB p-IκBα IkappaB->p_IkappaB p65_p50 p65/p50 p65_p50_nucleus p65/p50 (Active) p65_p50->p65_p50_nucleus Translocates to IkappaB_p65_p50 IκBα-p65/p50 (Inactive Complex) IkappaB_p65_p50->IKK_complex IkappaB_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkappaB->Proteasome Ubiquitination & Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) p65_p50_nucleus->Inflammatory_Genes Activates Nucleus Nucleus Nitidanin Nitidine Chloride This compound->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Nitidine Chloride.

MAPK Signaling Pathway Inhibition

Nitidine Chloride has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, ERK1/2, and JNK. This inhibition disrupts the downstream signaling cascade that would otherwise contribute to the inflammatory response.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases Activates p38 p38 Upstream_Kinases->p38 ERK ERK1/2 Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation This compound Nitidine Chloride This compound->p_p38 Inhibits This compound->p_ERK Inhibits This compound->p_JNK Inhibits

Caption: Inhibition of MAPK signaling pathways by Nitidine Chloride.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of Nitidine Chloride.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

This protocol describes the in vitro model used to assess the anti-inflammatory properties of Nitidine Chloride.

  • Cell Culture:

    • The RAW 264.7 murine macrophage cell line is cultured in Dulbecco's Modified Eagle Medium (DMEM).[10][11]

    • The medium is supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10][11]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10][12]

  • Cell Plating:

    • For cytokine analysis (ELISA), cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well.[13]

    • For protein analysis (Western Blot) or RNA extraction (RT-PCR), cells are seeded in 6-well plates at a density of 4 x 10^5 cells/mL.[10]

    • Cells are allowed to adhere and acclimate for 24 hours prior to treatment.[10][13]

  • Treatment and Stimulation:

    • The culture medium is replaced with fresh medium.

    • Cells are pre-treated with various concentrations of Nitidine Chloride (e.g., 1 µM, 5 µM) for 1 hour.[10]

    • Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 50-100 ng/mL to induce an inflammatory response.[1][13]

    • Incubation times vary depending on the downstream application: 1-6 hours for RNA analysis, 30 minutes for signaling protein phosphorylation analysis, and 12-24 hours for cytokine secretion analysis.[1][10][11]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is used to measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

  • Sample Collection:

    • After the designated incubation period, the cell culture supernatant is collected from each well.

    • The supernatant is centrifuged to remove any cells or debris and stored at -70°C until analysis.[11]

  • ELISA Procedure:

    • Commercial ELISA kits for TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions.[11][14][15]

    • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[16]

    • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.[16]

    • Sample Incubation: Standards and collected supernatants are added to the wells and incubated to allow the cytokine to bind to the capture antibody.[16]

    • Detection: A biotinylated detection antibody is added, followed by an enzyme conjugate (e.g., Streptavidin-HRP).[16][17]

    • Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.[17]

    • Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.[14]

    • Quantification: A standard curve is generated from the absorbance values of the standards, and the concentration of cytokines in the samples is calculated from this curve.[17]

Western Blot Analysis for Signaling Proteins

This protocol is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis and Protein Extraction:

    • After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).[10]

    • Cells are lysed using a RIPA lysis buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.[10]

    • The cell lysate is centrifuged, and the supernatant containing the total protein is collected.[10]

  • Protein Quantification:

    • The total protein concentration in each sample is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 40 µg) from each sample are separated by size using Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, and their total protein counterparts) overnight at 4°C.[18]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[18]

    • The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are typically normalized to their respective total protein levels.[10]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of Nitidine Chloride.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture plating Seed Cells into Multi-well Plates cell_culture->plating pretreatment Pre-treat with Nitidine Chloride plating->pretreatment stimulation Stimulate with LPS pretreatment->stimulation harvest Harvest Supernatant and/or Cell Lysate stimulation->harvest analysis Analysis harvest->analysis elisa ELISA for Cytokine Secretion analysis->elisa Supernatant western Western Blot for Signaling Proteins analysis->western Cell Lysate qpcr RT-qPCR for mRNA Expression analysis->qpcr Cell Lysate end End elisa->end western->end qpcr->end

Caption: General experimental workflow for in vitro anti-inflammatory studies.

References

The Quest for Nitidanin: A Technical Guide to its Natural Sourcing and Isolation from Onopordum acanthium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to detail the natural sources and potential isolation methodologies for Nitidanin, a lignan present in the medicinal plant Onopordum acanthium, commonly known as Scotch thistle. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Onopordum acanthium has a rich history in traditional medicine, utilized for its anti-inflammatory, antitumor, and cardiotonic properties.[1][2] The plant is a rich source of various bioactive compounds, including flavonoids, phenylpropanoids, triterpenoids, sesquiterpene lactones, and lignans.[1][2] Among these, this compound, specifically this compound diisovalerianate, has been identified as a constituent of this plant.[1]

This guide provides a structured overview of the phytochemical landscape of Onopordum acanthium, detailed hypothetical experimental protocols for the isolation of this compound based on established methodologies for lignan extraction, and a summary of quantitative data available for other compounds isolated from this species.

Phytochemical Composition of Onopordum acanthium

Onopordum acanthium is a veritable reservoir of secondary metabolites. Various parts of the plant, including the aerial parts, roots, and seeds, contain a diverse array of chemical compounds.[1][2] A summary of the major classes of compounds and specific examples is presented below.

Table 1: Major Phytochemicals Identified in Onopordum acanthium

Compound ClassSpecific Compounds IdentifiedPlant PartReference
Lignans This compound diisovalerianate, Arctiin, Matairesinol, Pinoresinol, Syringaresinol, MedioresinolAerial parts, Achenes[1]
Flavonoids Apigenin, Luteolin, Hispidulin, Nepetin, Scutellarein 4'-methyl etherAerial parts, Leaves, Flowers[1]
Sesquiterpene Lactones Onopordopicrin, ArctiopicrinLeaves, Herb[1]
Triterpenoids α- and β-amyrin, Lupeol, TaraxasterolLeaves, Stems, Flowers, Achenes[1]
Phenylpropanoids Caffeic acid, Chlorogenic acid, Isochlorogenic acidCapitula, Achenes[1]
Coumarins Aesculin, AesculetinHerb[1]

Isolation of this compound: A Proposed Experimental Protocol

While the existing literature confirms the presence of this compound diisovalerianate in Onopordum acanthium, a specific and detailed experimental protocol for its isolation is not explicitly available. However, based on established methodologies for the isolation of lignans from plant matrices, a comprehensive hypothetical protocol is outlined below. This protocol is designed to provide a robust framework for researchers aiming to isolate and purify this compound.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Onopordum acanthium should be collected during the flowering season.

  • Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: A non-polar solvent (e.g., n-hexane) should be used for initial defatting, followed by extraction with a more polar solvent like methanol or ethanol to extract the lignans.

  • Procedure:

    • The powdered plant material is first macerated with n-hexane to remove lipids and other non-polar constituents.

    • The defatted plant material is then subjected to exhaustive extraction with methanol using a Soxhlet apparatus or maceration with agitation.

    • The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Lignans are expected to be concentrated in the chloroform and ethyl acetate fractions.

Chromatographic Purification
  • Column Chromatography: The chloroform and/or ethyl acetate fractions are subjected to column chromatography over silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water or methanol-water) to yield pure this compound.

Structural Elucidation
  • The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Experimental Workflow for this compound Isolation

Isolation_Workflow Start Plant Material (Onopordum acanthium) Preparation Drying and Grinding Start->Preparation Extraction Soxhlet Extraction (Methanol) Preparation->Extraction Concentration Rotary Evaporation Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions Chloroform & Ethyl Acetate Fractions Fractionation->Fractions Column_Chromo Silica Gel Column Chromatography Fractions->Column_Chromo Enriched_Fractions This compound-Enriched Fractions Column_Chromo->Enriched_Fractions Prep_HPLC Preparative HPLC Enriched_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis End Structural Confirmation Analysis->End

Caption: A generalized workflow for the isolation of this compound from Onopordum acanthium.

Quantitative Data on Isolated Compounds from Onopordum acanthium

While specific quantitative data for the isolation of this compound is not available in the reviewed literature, yields for other compounds isolated from Onopordum acanthium provide a general indication of the abundance of secondary metabolites in this plant.

Table 2: Yields of Selected Compounds Isolated from Onopordum acanthium

CompoundPlant PartStarting Material (Dry Weight)YieldReference
Apigenin and LuteolinAerial part4.4 kg4.5 mg[1]
Scutellarein 4'-methyl etherLeaves215 g9.5 mg[1]
OnopordopicrinFresh leaves10 kg3.5 g[1]
PinoresinolAir-dried herb4.4 kg5.5 mg[1]
SyringaresinolAir-dried herb4.4 kg9.4 mg[1]
MedioresinolAir-dried herb4.4 kg3.4 mg[1]

Note: The yield of this compound diisovalerianate has not been reported in the surveyed scientific literature.

Biological Activity and Signaling Pathways

The extracts of Onopordum acanthium have been reported to possess various pharmacological activities, including anti-inflammatory, antiproliferative, and cardiotonic effects.[1] However, the specific biological activities of isolated this compound and the signaling pathways it may modulate have not been elucidated in the available scientific literature. Further research is required to determine the pharmacological profile of this specific lignan.

Logical Relationship of the Isolation Process

Logical_Relationship cluster_0 Initial Processing cluster_1 Extraction & Concentration cluster_2 Purification cluster_3 Final Product Plant_Material Dried & Powdered Onopordum acanthium Defatting Defatting (n-hexane) Plant_Material->Defatting Methanol_Extraction Methanolic Extraction Defatting->Methanol_Extraction Crude_Extract Crude Extract Methanol_Extraction->Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Column_Chromatography Column Chromatography Fractionation->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Logical steps in the proposed isolation of this compound.

This technical guide consolidates the current knowledge on this compound from Onopordum acanthium and provides a practical framework for its isolation. It is anticipated that this information will facilitate further research into the chemistry and pharmacology of this promising natural product.

References

Pharmacological Profile of Lignans from Scotch Thistle (Onopordum acanthium): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scotch thistle (Onopordum acanthium), a plant with a history in traditional medicine for treating inflammatory conditions and tumors, is a rich source of various bioactive phytochemicals.[1][2][3][4] Among these, a class of polyphenolic compounds known as lignans has garnered significant scientific interest. This technical guide provides an in-depth overview of the pharmacological properties of lignans identified in Onopordum acanthium, with a focus on their quantitative biological activities, the experimental methodologies used to determine these activities, and the underlying molecular signaling pathways. The lignans discussed include arctiin, pinoresinol, medioresinol, and syringaresinol. It is noteworthy that while nitidanin diisovalerianate has also been identified in Scotch thistle, there is a conspicuous absence of publicly available pharmacological data for this specific compound.

Identified Lignans and Their Pharmacological Activities

The primary lignans isolated from Onopordum acanthium and subjected to pharmacological evaluation include arctiin, pinoresinol, medioresinol, and syringaresinol. These compounds exhibit a range of biological effects, most notably anti-inflammatory, antioxidant, and cytotoxic (anti-cancer) activities. The following sections provide a detailed profile for each of these lignans.

Arctiin and its Aglycone, Arctigenin

Arctiin is a lignan glycoside that is metabolized to its aglycone, arctigenin, which is often responsible for its biological activity.

Anti-inflammatory Activity

Arctigenin has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This inhibition is mediated, in part, through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Antioxidant Activity

The antioxidant properties of arctiin and arctigenin have been evaluated using various assays. They have been shown to scavenge free radicals, although their activity may be less potent compared to other antioxidants.

Anticancer Activity

Arctigenin has shown significant antiproliferative effects in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human leukemia (HL-60) cells.

Table 1: Quantitative Pharmacological Data for Arctiin/Arctigenin

ActivityAssay/ModelTarget/MediatorResult (IC₅₀/EC₅₀)Reference
Anti-inflammatory LPS-stimulated RAW 264.7 cellsNO Production8.4 µM (Arctigenin)[3]
LPS-stimulated RAW 264.7 cellsTNF-α Production19.6 µM (Arctigenin)[3]
LPS-stimulated THP-1 cellsTNF-α Production25.0 µM (Arctigenin)[3]
LPS-stimulated RAW 264.7 cellsIL-6 Production29.2 µM (Arctigenin)[3]
Antioxidant DPPH Radical ScavengingDPPH Radical>500 µg/mL (Arctigenin)[5]
Anticancer HL-60 (Human Leukemia) cellsCell Proliferation< 100 ng/mL (Arctigenin)

Pinoresinol

Pinoresinol is a furofuran lignan with a range of documented biological activities.

Anti-inflammatory and Antioxidant Activity

Pinoresinol exhibits both anti-inflammatory and antioxidant properties. It can inhibit the production of TNF-α, likely through the modulation of NF-κB and AP-1 signaling. Furthermore, its antioxidant capacity has been demonstrated in various in vitro assays.

Antihyperglycemic Activity

Pinoresinol and its glycosides have been shown to inhibit the α-glucosidase enzyme, suggesting a potential role in managing hyperglycemia.

Anticancer Activity

Studies have indicated that pinoresinol can induce apoptosis and cause cell cycle arrest at the G2/M phase in colon cancer cell lines, highlighting its chemopreventive potential.

Table 2: Quantitative Pharmacological Data for Pinoresinol

ActivityAssay/ModelTarget/MediatorResult (IC₅₀/EC₅₀)Reference
Antihyperglycemic α-glucosidase inhibition assayα-glucosidase48.13 µg/mL (pinoresinol-4-O-β-D-glucopyranoside)[6]
Antioxidant FRAP AssayFerric Reducing Power418.47 µmol/g (ascorbic acid equivalent)[6]
ABTS AssayABTS Radical Cation1091.3 µmol/g (ascorbic acid equivalent)[6]

Medioresinol

Medioresinol is another furofuran lignan that has been investigated for its pharmacological potential.

Anti-inflammatory Activity

Medioresinol has been shown to inhibit the production of the pro-inflammatory cytokine IL-12p40 in LPS-stimulated bone marrow-derived dendritic cells.

Cardioprotective Effects

This lignan has demonstrated protective effects in models of myocardial infarction-induced heart failure. It is believed to exert these effects by activating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, and by reducing oxidative stress and inflammation.

Antimicrobial Activity

Medioresinol has also been reported to have antifungal activity against Candida albicans, inducing mitochondrial-mediated apoptosis.

Table 3: Quantitative Pharmacological Data for Medioresinol

ActivityAssay/ModelTarget/MediatorResult (IC₅₀/EC₅₀)Reference
Anti-inflammatory LPS-stimulated BMDCsIL-12p40 Production2 µM[1]
Antifungal Candida albicansFungal GrowthMIC: 3.125-6.25 µg/mL[1]

Syringaresinol

Syringaresinol is a symmetrical lignan that has been studied for its diverse pharmacological effects.

Anti-inflammatory and Antioxidant Activity

Syringaresinol possesses both anti-inflammatory and antioxidant properties. It can protect against diabetic cardiomyopathy by mitigating inflammation, cardiac fibrosis, and oxidative stress. The underlying mechanism is thought to involve the restoration of the Keap1/Nrf2 antioxidant response system and the inhibition of the TGF-β/Smad signaling pathway, which is involved in fibrosis.

Mitochondrial Biogenesis

In skeletal muscle cells, syringaresinol has been found to induce mitochondrial biogenesis through the activation of the PPARβ pathway.

Table 4: Quantitative Pharmacological Data for Syringaresinol

ActivityAssay/ModelTarget/MediatorResult (IC₅₀/EC₅₀)Reference
Mitochondrial Biogenesis PPARβ Activation AssayPPARβEC₅₀: 18.11 ± 4.77 µM[7]
PPARβ Binding AssayPPARβK_D_: 27.62 ± 15.76 µM[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological evaluation of lignans from Scotch thistle.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol or ethanol (e.g., 0.1 mM). This solution has a deep violet color.

  • Sample Preparation : The lignan is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction : A fixed volume of the DPPH solution is mixed with various concentrations of the lignan sample in a 96-well plate or cuvettes. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against sample concentration.[6][8][9][10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cell lines.

  • Cell Seeding : Cells (e.g., cancer cell lines or macrophages) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the lignan for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.

  • Incubation : The plate is incubated for a further 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the purple formazan crystals.

  • Measurement : The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][2][3][4]

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This in vitro model is widely used to screen for anti-inflammatory compounds.

  • Cell Culture : RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment : Cells are pre-treated with various concentrations of the lignan for a certain period (e.g., 1 hour).

  • Inflammation Induction : Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) to the cell culture and incubating for a specified time (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement : The production of NO, an inflammatory mediator, is assessed by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Cytokine Measurement : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis : To investigate the mechanism of action, the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs) are analyzed by Western blotting.[12][13][14][15][16]

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction : After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification : The concentration of protein in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-p65 for NF-κB activation) overnight at 4°C.

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression.[7][17]

Signaling Pathways and Experimental Workflows

The pharmacological effects of the lignans from Scotch thistle are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis cell_seeding Seed Cells (e.g., RAW 264.7) compound_treatment Pre-treat with Lignan cell_seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay elisa ELISA for Cytokines lps_stimulation->elisa western_blot Western Blot for Proteins lps_stimulation->western_blot data_quantification Quantify Results griess_assay->data_quantification elisa->data_quantification western_blot->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Caption: Workflow for assessing anti-inflammatory activity.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces lignans Lignans (e.g., Arctigenin) lignans->ikk inhibits pi3k_akt_pathway medioresinol Medioresinol pi3k PI3K medioresinol->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival & Growth mtor->cell_survival promotes apoptosis Apoptosis mtor->apoptosis inhibits

References

In Silico Docking of Nitidanin with Inflammatory Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Inflammation is a complex biological response implicated in numerous pathologies. The identification of novel anti-inflammatory agents is a critical area of drug discovery. Nitidanin, a natural compound, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the methodologies and potential outcomes of in silico docking studies of this compound with key inflammatory protein targets. Due to the current absence of published specific docking data for this compound, this document serves as a detailed procedural roadmap, presenting a hypothetical yet plausible set of results for illustrative purposes. The protocols and data herein are based on established computational drug discovery workflows and findings for similar natural products.

Introduction to In Silico Docking in Inflammation Research

Inflammation is mediated by a host of proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as enzymes such as Cyclooxygenase-2 (COX-2).[1][2] These molecules represent key targets for anti-inflammatory drug development. In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and elucidating potential mechanisms of action at the molecular level.[5]

This guide outlines a hypothetical in silico study of this compound against three prominent inflammatory targets: COX-2, TNF-α, and Interleukin-6 (IL-6).

Hypothetical Docking Study Data of this compound

The following table summarizes hypothetical quantitative data from a simulated docking study of this compound against selected inflammatory targets. These values are for illustrative purposes to demonstrate how such data is typically presented.

Target ProteinPDB IDLigand (this compound) Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesNumber of Hydrogen Bonds
COX-2 5KIR-8.5TYR355, ARG120, SER5303
TNF-α 2AZ5-7.8TYR119, GLY121, LEU572
IL-6 1N26-7.2SER176, ARG179, GLN1832

Detailed Experimental Protocols

This section details the standard methodologies for performing in silico docking studies.

Protein and Ligand Preparation

3.1.1. Target Protein Acquisition and Preparation: The three-dimensional crystal structures of the target proteins (COX-2, TNF-α, and IL-6) are retrieved from the Protein Data Bank (PDB).[1] Protein preparation is a critical step involving the removal of water molecules and existing ligands, the addition of polar hydrogen atoms, and the assignment of charges using force fields like Gasteiger.[1] Energy minimization of the protein structure is then performed to relieve any steric clashes.

3.1.2. Ligand Preparation: The 3D structure of this compound is obtained from a chemical database such as PubChem or constructed using molecular modeling software. The ligand is then prepared by assigning rotatable bonds, adding hydrogen atoms, and computing Gasteiger charges. The final structure is saved in a suitable format, such as PDBQT for use with AutoDock Vina.

Molecular Docking Simulation

3.2.1. Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand in the original PDB structure to encompass the binding pocket.[1]

3.2.2. Docking Algorithm and Parameters: Molecular docking is performed using software such as AutoDock Vina.[1] This program utilizes a Lamarckian genetic algorithm for ligand conformational searching. The docking parameters typically include the number of binding modes to generate and an exhaustiveness level for the search.

3.2.3. Analysis of Docking Results: The results are analyzed based on the binding affinity (in kcal/mol), with more negative values indicating a stronger predicted interaction.[6][7] The binding poses of the ligand in the protein's active site are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.[6]

Visualization of Pathways and Workflows

Signaling Pathway of Inflammatory Targets

The following diagram illustrates a simplified signaling cascade involving TNF-α and its downstream effects, which can be a target for inhibitors like this compound.

G Simplified TNF-α Signaling Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces This compound This compound This compound->TNFa Inhibits

Caption: Simplified TNF-α signaling cascade.

Experimental Workflow for In Silico Docking

The diagram below outlines the typical workflow for an in silico molecular docking study.

G In Silico Docking Experimental Workflow Start Start ProteinPrep Target Protein Preparation (e.g., COX-2, TNF-α) Start->ProteinPrep LigandPrep Ligand Preparation (this compound) Start->LigandPrep GridGen Grid Box Generation ProteinPrep->GridGen Docking Molecular Docking Simulation LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Affinity, Pose) Docking->Analysis Visualization Visualization of Interactions Analysis->Visualization End End Visualization->End

Caption: In Silico Docking Workflow.

Conclusion

While specific experimental data for the in silico docking of this compound with inflammatory targets is not yet available in the public domain, this guide provides a robust framework for conducting such research. The outlined protocols and hypothetical data serve as a blueprint for future computational studies. The potential for this compound to interact favorably with key inflammatory targets, as illustrated, underscores the value of pursuing further in silico and subsequent in vitro and in vivo validation to explore its therapeutic potential as an anti-inflammatory agent.

References

Preliminary Cytotoxicity Screening of Nitidanin Diisovalerianate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Nitidanin diisovalerianate, a natural compound found in various plants of the Asteraceae family. This document synthesizes available research to present key data, detailed experimental protocols, and conceptual workflows relevant to assessing the cytotoxic potential of this compound.

Introduction to this compound Diisovalerianate and its Therapeutic Potential

This compound diisovalerianate is a sesquiterpene lactone that has been isolated from plants such as Onopordum acanthium.[1] Natural products are a significant source of new therapeutic agents, and compounds like this compound diisovalerianate are of interest for their potential pharmacological activities. Preliminary studies on extracts containing this compound have suggested anti-inflammatory and antiproliferative properties, warranting a closer examination of the cytotoxicity of the isolated compound.[1][2][3][4] Understanding the cytotoxic profile of this compound diisovalerianate is a critical first step in evaluating its potential as a drug candidate.

Quantitative Cytotoxicity Data

The following table summarizes the quantitative data from antiproliferative and cytotoxic evaluations of extracts containing this compound diisovalerianate. It is important to note that these studies were conducted on plant extracts and not on the isolated compound. However, this data provides a valuable preliminary indication of potential bioactivity.

Plant Extract/CompoundCell Line(s)Assay TypeEndpoint MeasuredKey FindingsReference(s)
Chloroform extract of Onopordum acanthium (containing this compound diisovalerianate)HeLa, MCF7, A431MTT AssayCell Proliferation InhibitionSignificant inhibition of cell growth at 30 µg/mL.[4]
Extracts and isolated compounds from Onopordum acanthiumNot specified in detail for cytotoxicity of all compoundsXTT Viability AssayCell ViabilityInhibitory effects on inflammatory markers were not due to cytotoxicity.[3]

Experimental Protocols

This section details the methodologies for key experiments typically employed in the preliminary cytotoxicity screening of a novel compound like this compound diisovalerianate. These protocols are based on standard practices in the field.[5][6][7][8]

Cell Culture

A variety of human cancer cell lines are commonly used for initial cytotoxicity screening to assess the compound's potential as an anticancer agent.[9] Commonly used cell lines include:

  • HeLa (Cervical Cancer)

  • MCF7 (Breast Cancer)

  • A431 (Skin Cancer)

  • HepG2 (Liver Cancer)[10]

  • A549 (Lung Cancer)[9]

Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

A range of in vitro assays are available to measure cytotoxicity, each with its own principle.[7][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound diisovalerianate (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay that measures cell viability.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • XTT Reagent Addition: After the treatment period, the XTT labeling mixture is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength between 450 and 500 nm.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of a test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, MCF7, A431) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Diisovalerianate Stock Solution Preparation treatment Compound Treatment (Dose-Response) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_dev Cytotoxicity Assay (e.g., MTT, XTT) incubation->assay_dev data_acq Data Acquisition (Absorbance Reading) assay_dev->data_acq data_proc Data Processing (% Viability Calculation) data_acq->data_proc ic50 IC50 Determination data_proc->ic50

Caption: Workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway Involvement

Based on studies of extracts containing this compound diisovalerianate and other sesquiterpene lactones, a potential mechanism of action could involve the inhibition of pro-inflammatory signaling pathways.

G cluster_pathway Potential Anti-inflammatory Pathway LPS LPS/IFN-γ (Inflammatory Stimulus) NFkB NF-κB1 LPS->NFkB COX2 COX-2 LPS->COX2 ProInflammatory Pro-inflammatory Mediators (e.g., NO) NFkB->ProInflammatory COX2->ProInflammatory This compound This compound Diisovalerianate This compound->NFkB Inhibition This compound->COX2 Inhibition

Caption: Potential inhibition of NF-κB and COX-2 pathways.

Conclusion

The preliminary data available on extracts containing this compound diisovalerianate suggest that it may possess antiproliferative properties. However, to fully understand its potential as a therapeutic agent, it is crucial to conduct comprehensive cytotoxicity studies on the isolated compound. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Future research should focus on determining the IC50 values of pure this compound diisovalerianate across a panel of cancer cell lines and elucidating its precise mechanism of action.

References

Ethnobotanical Uses of Onopordum acanthium and its Lignans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the traditional ethnobotanical applications of Onopordum acanthium, commonly known as Scotch Thistle, with a specific focus on the chemical properties and biological activities of its constituent lignans. This document is intended for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical and Traditional Uses

Onopordum acanthium has a rich history of use in traditional medicine across Europe and Asia.[1][2][3][4] It has been traditionally employed as an anti-inflammatory, antitumor, and cardiotonic agent.[1][2][3][4][5] The juice of the plant has been utilized in the treatment of cancers and ulcers, while a decoction of the root is known for its astringent properties, used to reduce discharges from mucous membranes.[6] The flowering plant is recognized for its cardiotonic effects and is a component in some proprietary heart medicines.[6]

In folk medicine, various parts of the plant have been used to address a range of ailments. The powder, juice, and decoction of the aerial parts are known for their diuretic effects and for treating nervousness.[1] Furthermore, O. acanthium has been reported to stimulate the central nervous system and possesses cardiotonic and haemostatic properties.[1] In some cultures, it has been used as a bactericide and for the treatment of inflammation of the bladder, as well as respiratory and urinary systems.[7] Beyond its medicinal applications, the flower buds and stems have been consumed as a vegetable, similar to artichokes and cardoons.[8]

Phytochemical Composition: Lignans and Other Bioactive Compounds

Onopordum acanthium is a rich source of various bioactive secondary metabolites, including flavonoids, phenylpropanoids, triterpenoids, sesquiterpene lactones, sterols, and notably, lignans.[1][2][3][4][5]

Lignans

Several lignans have been isolated from the aerial parts of Onopordum acanthium. The primary lignans identified include pinoresinol, syringaresinol, and medioresinol.[1][6] Quantitative analysis has provided the following yields from air-dried herb material:

LignanYield (mg) per 4.4 kg of Air-Dried HerbReference
Pinoresinol5.5[1][6]
Syringaresinol9.4[1][6]
Medioresinol3.4[1][6]
Other Phenolic Compounds

The plant also contains a significant amount of other phenolic compounds, including flavonoids. The content of these compounds can vary depending on the plant part and the extraction solvent used.

Plant PartExtraction SolventTotal Phenol Content (mg Gallic Acid Equivalent/L of extract)Total Flavonoid Content (mg Quercetin Equivalent/L of extract)Reference
FlowersEthanol19.7130.37[1]
FlowersMethanol24.7042.09[1]
FlowersAcetone13.9432.40[1]
LeavesEthanol26.3440.06[1]
LeavesMethanol30.4753.18[1]
LeavesAcetone36.6785.37[1]

Pharmacological Activities of Onopordum acanthium and its Lignans

The diverse array of phytochemicals in Onopordum acanthium contributes to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.

Anti-inflammatory Activity

The anti-inflammatory properties of O. acanthium are well-documented in traditional medicine and have been substantiated by modern pharmacological studies.[1][2][3][4][5] The lignan pinoresinol, in particular, has demonstrated potent anti-inflammatory effects. It has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

CompoundBiological ActivityIC50Cell LineReference
PinoresinolInhibition of IL-1β induced NF-κB activation60 µmol/LCaco-2[9]
Anticancer Activity

Traditional use of O. acanthium for treating cancer is supported by in vitro studies demonstrating the cytotoxic effects of its extracts and isolated compounds.[6][10] A crude hydromethanolic extract of the leaves has shown significant cytotoxicity against glioblastoma cells. The lignan pinoresinol has also exhibited potent antiproliferative activity against human leukemia cells.

Extract/CompoundCell LineIC50Assay MethodReference
O. acanthium Leaf ExtractU-373 (Glioblastoma)309 µg/mlTrypan Blue Exclusion[11]
PinoresinolHL60 (Human Leukemia)8 µMNot specified[12]
PinoresinolHL60R (Multidrug Resistant)32 µMNot specified[12]

Experimental Protocols

Extraction and Isolation of Lignans from Onopordum acanthium

The following is a general protocol for the extraction and isolation of lignans from the aerial parts of Onopordum acanthium, based on common phytochemical methodologies.

1. Plant Material Preparation:

  • Air-dry the aerial parts (leaves, stems, flowers) of Onopordum acanthium at room temperature in a well-ventilated area, protected from direct sunlight.

  • Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 4.4 kg) in a suitable solvent such as methanol or a methanol/water mixture (e.g., 80:20 v/v) at room temperature for an extended period (e.g., 7 days), with occasional agitation.[13]

  • Filter the extract through Whatman No. 1 filter paper to separate the marc from the liquid extract.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

3. Fractionation and Isolation:

  • The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Further purification of the lignan-containing fractions (typically the chloroform or ethyl acetate fraction) is achieved through column chromatography.

    • Column: Silica gel (60-120 mesh) is commonly used as the stationary phase.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm).

  • Combine the fractions showing similar TLC profiles and concentrate them.

  • Final purification of the isolated lignans can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

4. Structure Elucidation:

  • The chemical structures of the purified lignans are elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[14][15]

In Vitro Anti-inflammatory Assay: NF-κB Reporter Assay

This protocol outlines a method to assess the inhibitory effect of Onopordum acanthium lignans on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 24-well plate at an appropriate density.

  • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Treatment and Stimulation:

  • After 24 hours of transfection, treat the cells with varying concentrations of the purified lignans (e.g., pinoresinol) for a specified pre-incubation period (e.g., 1-2 hours).

  • Induce NF-κB activation by stimulating the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) for 6-8 hours.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of NF-κB inhibition for each treatment group compared to the stimulated, untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the lignan concentration.

In Vitro Anticancer Assay: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Onopordum acanthium lignans on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells (e.g., U-373, HL60) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

  • Treat the cells with a range of concentrations of the purified lignans for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

3. MTT Incubation:

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the lignan concentration.

Signaling Pathways and Mechanisms of Action

The bioactive lignans from Onopordum acanthium exert their pharmacological effects by modulating various cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway by Pinoresinol

Pinoresinol has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This pathway is crucial in regulating the expression of genes involved in inflammation, immunity, and cell survival.

NF_kB_Inhibition_by_Pinoresinol cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p65/p50) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active translocates to IkB_NF_kB->NF_kB releases Pinoresinol Pinoresinol Pinoresinol->IKK_Complex inhibits DNA DNA NF_kB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces Apoptosis_Induction cluster_membrane Cell Membrane cluster_cytoplasm_apoptosis Cytoplasm TRAIL_R TRAIL Receptor DISC DISC Formation TRAIL_R->DISC activates Pinoresinol_Apop Pinoresinol Pinoresinol_Apop->DISC sensitizes Procaspase8 Procaspase-8 Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Methodological & Application

Application Note: Quantification of Nitidanin in Plant Extracts by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note and protocol have been developed based on general principles for the HPLC quantification of phenolic compounds in plant extracts. The compound "Nitidanin" could not be specifically identified in the scientific literature, and it is presumed to be either a novel or a misspelled compound. A recent study on the phytochemicals of Alnus nitida did not mention this compound.[1][2][3] This protocol, therefore, serves as a representative methodology and should be optimized and fully validated for the specific analyte and plant matrix .

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[4][5] This application note describes a robust Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, a hypothetical bioactive compound, in plant extracts. The method is designed to be simple, accurate, and reproducible, making it suitable for quality control and research purposes in the fields of phytochemistry and drug development.[6]

Principle

The method utilizes RP-HPLC with a C18 column to separate this compound from other components in the plant extract.[7] The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase.[4] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve optimal separation.[8] Detection is performed using a Diode-Array Detector (DAD), which allows for the monitoring of the analyte at its maximum absorption wavelength, ensuring high sensitivity and selectivity.[9] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.[5]

Experimental Protocol

Reagents and Materials
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Acid: Formic acid or acetic acid, analytical grade.

  • Reference Standard: this compound (purity >98%).

  • Plant Material: Dried and powdered plant tissue.

  • Extraction Solvents: Methanol or a mixture of methanol/water (e.g., 80:20 v/v).[10]

  • Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or Nylon).

Instrumentation
  • An HPLC system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • Diode-Array Detector (DAD)

    • Chromatography Data System (e.g., Chemstation).[5]

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

  • Ancillary Equipment: Analytical balance, ultrasonic bath, centrifuge, vortex mixer.

Sample Preparation: Extraction
  • Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.[11]

  • Add 10 mL of the extraction solvent (e.g., 80% methanol).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.[12]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[12]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[7]

HPLC Method Parameters
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-25 min: 10-70% B; 25-30 min: 70-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Injection Volume 10 µL[5]
Detection Wavelength To be determined by UV scan of this compound (e.g., 280 nm)
Method Validation

The developed method should be validated according to ICH guidelines, evaluating the following parameters:[13]

  • Specificity: Assessed by comparing the chromatograms of a blank, a placebo (if applicable), the standard, and the plant extract to ensure no interference at the retention time of this compound.[14]

  • Linearity: Determined by injecting the working standard solutions in triplicate and plotting the peak area against the concentration. A correlation coefficient (r²) > 0.99 is desirable.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]

  • Precision: Evaluated at intra-day and inter-day levels by analyzing a standard concentration multiple times. The relative standard deviation (RSD) should be < 2%.[6]

  • Accuracy: Determined by a recovery study using the standard addition method. Known amounts of this compound standard are added to the plant extract, and the recovery percentage is calculated.[15]

Data Analysis
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • Express the final concentration in mg of this compound per gram of dry weight (mg/g DW) of the plant material.

Data Presentation

Table 1: HPLC Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity Range (µg/mL) 1 - 100-
Correlation Coefficient (r²) 0.9995> 0.99
LOD (µg/mL) 0.25-
LOQ (µg/mL) 0.80-
Intra-day Precision (%RSD) 0.85%< 2%
Inter-day Precision (%RSD) 1.32%< 2%

Table 2: Accuracy (Recovery) Data (Hypothetical Data)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
Low 109.8598.51.1
Medium 5050.9101.80.9
High 10099.299.20.7

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing plant_material 1. Plant Material (Dried, Powdered) extraction 2. Solvent Extraction (e.g., 80% MeOH, Sonication) plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation filtration 4. Filtration (0.45 µm) (Sample Extract) centrifugation->filtration hplc_injection 5. HPLC Injection filtration->hplc_injection separation 6. Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection 7. DAD Detection separation->detection peak_integration 8. Peak Integration & Identification detection->peak_integration quantification 10. Quantification peak_integration->quantification calibration 9. Calibration Curve (From Standards) calibration->quantification result Result: Concentration of this compound (mg/g DW) quantification->result

Caption: Workflow for the HPLC quantification of this compound in plant extracts.

References

Application Notes and Protocols for the Spectral Analysis of Nitidanin Diisovalerianate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of Nitidanin diisovalerianate. Due to the current unavailability of specific experimental NMR data for this compound diisovalerianate in public databases, this guide provides a generalized protocol and data presentation framework based on the analysis of its constituent parts: the this compound core and isovaleric acid. The methodologies described are foundational for researchers engaged in the characterization of novel isoflavonoid derivatives and natural product drug discovery.

Introduction

This compound is a naturally occurring isoflavone, a class of compounds known for their diverse biological activities. The derivatization of this compound to this compound diisovalerianate, through esterification with two isovaleric acid moieties, is anticipated to modulate its physicochemical properties and biological efficacy. NMR spectroscopy is an indispensable tool for confirming the successful synthesis and determining the precise structure of such derivatives. ¹H NMR provides information on the proton environment, while ¹³C NMR elucidates the carbon skeleton of the molecule.

Note on Data Unavailability: As of the generation of this document, specific ¹H and ¹³C NMR spectral data for this compound diisovalerianate is not publicly available. The following sections provide a template and predicted analysis based on the known spectral data of the parent compound, this compound, and isovaleric acid. Researchers who have successfully synthesized this compound should acquire experimental data and can use the following structure for their analysis.

Predicted Chemical Structure

The proposed structure of this compound diisovalerianate involves the esterification of two hydroxyl groups on the this compound core with isovaleric acid. The exact positions of esterification would need to be confirmed by 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present a predicted summary of the ¹H and ¹³C NMR chemical shifts for this compound diisovalerianate. These predictions are based on the known values for this compound and isovaleric acid, with expected shifts upon esterification.

Table 1: Predicted ¹H NMR Data for this compound Diisovalerianate

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons (this compound Core)6.0 - 8.0m-
Methine Protons (this compound Core)4.0 - 5.5m-
Methoxy Protons (this compound Core)3.5 - 4.0s-
CH (Isovalerate)2.0 - 2.5m-
CH₂ (Isovalerate)2.0 - 2.3d-
CH₃ (Isovalerate)0.9 - 1.2d-

Table 2: Predicted ¹³C NMR Data for this compound Diisovalerianate

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Ester)170 - 175
Aromatic/Olefinic Carbons (this compound Core)100 - 160
Methine Carbons (this compound Core)70 - 90
Methoxy Carbons (this compound Core)55 - 65
CH₂ (Isovalerate)40 - 45
CH (Isovalerate)25 - 30
CH₃ (Isovalerate)20 - 25

Experimental Protocols

The following are detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the this compound diisovalerianate sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for isoflavonoids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube to reference the chemical shifts to 0.00 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the NMR-based structural elucidation of a novel synthetic compound like this compound diisovalerianate.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Structural Elucidation Synthesis Synthesis of this compound diisovalerianate Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep Purity Check > 95% Acquisition 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Assignment Spectral Assignment (Chemical Shifts, Couplings) Processing->Assignment Structure Structure Confirmation Assignment->Structure Publication Publication Structure->Publication Application Notes & Publication

Caption: Workflow for Synthesis and NMR-based Structural Analysis.

This comprehensive guide provides the necessary protocols and a framework for the ¹H and ¹³C NMR spectral analysis of this compound diisovalerianate. Successful application of these methods will enable researchers to unambiguously confirm its structure and purity, paving the way for further biological evaluation.

Application Notes & Protocols: Developing an In Vitro Anti-inflammatory Assay for Nitidanin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] Key mediators in the inflammatory cascade include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) which produce nitric oxide (NO) and prostaglandins, respectively.[1][2] Dysregulation of these pathways is implicated in numerous chronic diseases. Natural products are a promising source for new anti-inflammatory agents.[2][3][4]

Nitidanin, a natural compound, has been identified as a potential inhibitor of key inflammatory pathways, including COX-2 and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This document provides a comprehensive guide to developing a robust in vitro assay to characterize the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-stimulated macrophage model. The protocols outlined here will enable researchers to assess this compound's efficacy in inhibiting the production of key inflammatory mediators and to dissect its mechanism of action by probing the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Principle of the Assays The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for studying inflammation in vitro.[6][7][8] Stimulation of these cells with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response.[6][8] This response involves the activation of cell surface receptors (like TLR4), which initiates downstream signaling through the NF-κB and MAPK pathways.[4][9] This leads to the transcriptional upregulation and subsequent production of pro-inflammatory mediators, including NO, TNF-α, and IL-6, and the expression of enzymes like iNOS and COX-2.[7][8]

This protocol uses the LPS-stimulated RAW 264.7 cell model to evaluate the anti-inflammatory effects of this compound by:

  • Quantifying the reduction in NO and pro-inflammatory cytokine production.

  • Assessing the inhibition of iNOS and COX-2 expression.

  • Investigating the modulation of key proteins in the NF-κB and MAPK signaling pathways.

Experimental Workflow & Signaling Pathways

The overall experimental process involves cell culture, treatment with this compound and LPS, and subsequent analysis of inflammatory markers and signaling proteins.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates (96-well, 24-well, or 6-well) Culture->Seed Incubate Incubate Overnight (Allow cells to adhere) Seed->Incubate Pretreat Pre-treat with this compound (Various concentrations, 1-2h) Incubate->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate_Treat Incubate for Specified Time (e.g., 15-30 min for signaling, 24h for mediators) Stimulate->Incubate_Treat Harvest Harvest Supernatant & Cell Lysates Stimulate->Harvest Supernatant_Assays Supernatant Analysis: - Griess Assay (NO) - ELISA (TNF-α, IL-6) Harvest->Supernatant_Assays Lysate_Assays Cell Lysate Analysis: - MTT Assay (Viability) - Western Blot (iNOS, COX-2, NF-κB, MAPK proteins) - RT-qPCR (Gene Expression) Harvest->Lysate_Assays G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IkBa_p65 IκBα - p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα (Degradation) IkBa_p65->p_IkBa p65_p50 p65/p50 IkBa_p65->p65_p50 Translocation Transcription Gene Transcription p65_p50->Transcription Nucleus Nucleus Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators This compound This compound This compound->IKK Inhibition This compound->p65_p50 Inhibition of Translocation G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Transcription Gene Transcription AP1->Transcription This compound This compound This compound->TAK1 Inhibition

References

Application Notes and Protocols for Determining the Antiproliferative Activity of Nitidanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the antiproliferative activity of Nitidanin, a natural alkaloid also known as Nitidine chloride. The following sections detail the scientific background, experimental protocols, and data interpretation for key assays, along with insights into its mechanism of action.

Introduction to this compound's Antiproliferative Activity

This compound, a natural bioactive alkaloid, has demonstrated significant antiproliferative effects in a variety of cancer cell lines.[1][2][3] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[4][5][6] Studies have shown that this compound exerts its anticancer effects by modulating key signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT3 pathways, which are crucial for cell survival, proliferation, and differentiation.[7][8][9][10][11][12]

Data Presentation: Antiproliferative Effects of this compound

The following tables summarize the quantitative data on the antiproliferative activity of this compound (Nitidine chloride) in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Exposure Time (h)Reference
DU145Prostate CancerMTT~3.072[3]
PC-3Prostate CancerMTT~8.072[3]
U87GlioblastomaCCK-8~5024[11]
LN18GlioblastomaCCK-85.0 - 7.548[8]
U251GlioblastomaCCK-8~5024[11]
HEp-2Cervical CancerTrypan Blue3.924[4]
KBCervical CancerTrypan Blue4.724[4]
A2780Ovarian CancerMTTNot specified24, 48, 72[9]
SKOV3Ovarian CancerMTTNot specified24, 48, 72[9]
OVCAR3Ovarian CancerMTTNot specified24, 48, 72[5]
SGC-7901Gastric CancerMTSNot specifiedNot specified[13]
AGSGastric CancerMTSNot specifiedNot specified[14]
SW480Colon CancerCCK-8Not specified24[2]
HSC3Oral CancerTrypan Blue~10 (for 20-30% inhibition)24[15]
HSC4Oral CancerTrypan Blue~10 (for 20-30% inhibition)24[15]
MCF-7Breast CancerMTTNot specifiedNot specified[6]
MDA-MB-231Breast CancerMTTNot specifiedNot specified[6]

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell LineCancer TypeEffect on ApoptosisEffect on Cell CycleReference
DU145Prostate CancerIncreased early apoptosis from 4.67% to 16.1% (at 7 µM)Not specified[3]
PC-3Prostate CancerIncreased early apoptosis from 2.1% to 7.7% (at 20 µM)Not specified[3]
A2780Ovarian CancerIncreased early apoptosis from 10.89% to 44.4% (at 4 µM)Not specified[9]
SKOV3Ovarian CancerIncreased apoptosis to 18.7% (at 2 µM) and 35.5% (at 4 µM)S phase arrest[5][9]
OVCAR3Ovarian CancerInduced apoptosisS phase arrest[5]
MCF-7Breast CancerInduced apoptosisG2/M arrest[6]
MDA-MB-231Breast CancerInduced apoptosisG2/M arrest[6]
Huh 7Hepatocellular CarcinomaNot specifiedG2/M arrest[16]
Hep G2Hepatocellular CarcinomaNot specifiedG2/M arrest[16]
HaCaTKeratinocytesInduced apoptosisS phase arrest[17]

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to evaluate the antiproliferative activity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

SRB (Sulforhodamine B) Assay

Principle: The SRB assay is a colorimetric assay that measures total cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which correlates with the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Colony Formation Assay

Principle: The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. This assay measures the long-term effects of a compound on cell survival and proliferation.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells) into 6-well plates containing complete culture medium.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form. Change the medium containing the treatment every 2-3 days.

  • Colony Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound's antiproliferative effects are linked to the inhibition of key signaling pathways that promote cancer cell growth and survival.

Nitidanin_Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 JAK/STAT3 Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Nitidanin2 This compound JAK JAK Nitidanin2->JAK STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (e.g., Cyclin D1, Bcl-xL, VEGF) STAT3->Gene_Expression

Caption: this compound inhibits the PI3K/Akt/mTOR and JAK/STAT3 signaling pathways.

Experimental Workflow for Antiproliferative Assays

The following diagram illustrates the general workflow for conducting cell-based antiproliferative assays.

Experimental_Workflow cluster_workflow General Workflow for Antiproliferative Assays A 1. Cell Culture & Seeding B 2. Treatment with This compound A->B C 3. Incubation (24-72 hours) B->C D 4. Assay-Specific Steps (e.g., MTT, SRB, Staining) C->D E 5. Data Acquisition (e.g., Absorbance, Imaging) D->E F 6. Data Analysis (IC50, % Inhibition) E->F

Caption: General workflow for cell-based antiproliferative assays.

Logical Relationship of this compound's Cellular Effects

This diagram outlines the logical progression from this compound treatment to its ultimate cellular outcomes.

Cellular_Effects_Logic This compound This compound Treatment Pathway_Inhibition Inhibition of PI3K/Akt & JAK/STAT3 Pathways This compound->Pathway_Inhibition Cellular_Responses Induction of Apoptosis & Cell Cycle Arrest Pathway_Inhibition->Cellular_Responses Antiproliferative_Effect Antiproliferative Effect Cellular_Responses->Antiproliferative_Effect

Caption: Logical flow of this compound's cellular effects.

References

Application Notes and Protocols: Synthesis of Nitidanin Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Nitidanin analogues, crucial for conducting comprehensive structure-activity relationship (SAR) studies. This compound, a nitrothiazolide compound, and its parent drug, Nitazoxanide (NTZ), have garnered significant interest for their broad-spectrum antimicrobial and potential anticancer activities. The exploration of this compound analogues is a key strategy in the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.

Introduction

This compound (2-acetoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide) is a well-established antiparasitic agent. Recent research has unveiled its potential in other therapeutic areas, including virology and oncology, by targeting various signaling pathways.[1][2] The development of analogues through systematic chemical modifications allows for the elucidation of the structural features essential for biological activity. This document outlines the primary synthetic strategies for modifying the core this compound scaffold and presents the corresponding biological data to guide SAR studies.

General Synthetic Strategies

The synthesis of this compound analogues generally revolves around the acylation of the key intermediate, 2-amino-5-nitrothiazole, with various substituted acyl chlorides or carboxylic acids. This approach allows for extensive diversification of the acyl moiety.

A representative synthetic scheme is the reaction of 2-amino-5-nitrothiazole with a substituted benzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or acetonitrile.

Experimental Protocol: General Amide Coupling

  • To a solution of 2-amino-5-nitrothiazole (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired acyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound analogue.

Structure-Activity Relationship (SAR) Studies

The following tables summarize the quantitative data for various this compound analogues, highlighting the impact of structural modifications on their biological activity.

Table 1: Anticancer Activity of this compound Analogues against HeLa Cells[1]
CompoundR Group (Substitution on Benzoyl Ring)IC50 (µM)
Nitazoxanide (NTZ) 2-OAc35.0 ± 0.1
Analogue 15 2-OH10.5 ± 0.6
Analogue 24 2-Cl12.1 ± 0.9
Analogue 8 4-F> 50
Analogue 19 4-Cl> 50
Analogue 24 4-CF3> 50
Analogue 30 4-OCH3> 50

IC50 values represent the concentration required to inhibit 50% of cell proliferation.

SAR Insights:

  • The presence of a hydroxyl or chloro group at the 2-position of the benzoyl ring (Analogues 15 and 24) enhances anticancer activity compared to the parent compound, Nitazoxanide.[1]

  • Substitutions at the 4-position of the benzoyl ring, such as fluorine, chlorine, trifluoromethyl, and methoxy groups, lead to a significant decrease in activity against HeLa cells.[1]

Table 2: Antibacterial Activity of Nitazoxanide Analogues[2]
CompoundR Group (Substitution on Benzoyl Ring)MIC against H. pylori (µg/mL)MIC against C. jejuni (µg/mL)
Nitazoxanide (NTZ) 2-OAc84
Analogue 8 4-F21
Analogue 19 4-Cl21
Analogue 24 4-CF310.5
Analogue 30 4-OCH342

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

SAR Insights:

  • In contrast to anticancer activity, para-substitutions on the benzoyl ring generally improve antibacterial efficacy.[2]

  • The p-trifluoromethyl analogue (Analogue 24) exhibited the most potent activity against both H. pylori and C. jejuni.[2]

  • The 2-acetoxy group present in Nitazoxanide is not essential for antibacterial activity, as analogues lacking this group showed comparable or improved potency.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of this compound analogues.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Amino-5-nitrothiazole coupling Amide Coupling start->coupling acyl_chloride Substituted Acyl Chloride acyl_chloride->coupling analogue This compound Analogue coupling->analogue purification Purification analogue->purification pure_analogue Pure Analogue purification->pure_analogue activity_assay Activity Assay (e.g., MTT, MIC) pure_analogue->activity_assay cell_lines Cell Lines / Bacterial Strains cell_lines->activity_assay data_analysis Data Analysis activity_assay->data_analysis sar SAR Determination data_analysis->sar

Caption: General workflow for the synthesis and biological evaluation of this compound analogues.

signaling_pathway cluster_pathway STAT3 Signaling Pathway Inhibition This compound This compound Analogue STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-Myc, Survivin) Nuclear_Translocation->Gene_Expression Promotes Proliferation_Apoptosis Cell Proliferation / Apoptosis Gene_Expression->Proliferation_Apoptosis Regulates

Caption: Inhibition of the STAT3 signaling pathway by this compound analogues.[1]

Conclusion

The synthetic methodologies and structure-activity relationship data presented provide a foundational framework for the rational design of novel this compound analogues. The provided protocols are robust and adaptable for the generation of a diverse chemical library for screening purposes. The insights from SAR studies indicate that distinct structural modifications are required to optimize for different therapeutic applications, such as anticancer versus antibacterial activities. Further exploration of the chemical space around the this compound scaffold holds significant promise for the development of new and improved therapeutic agents.

References

Application Note: Measuring the Solubility of Nintedanib in DMSO and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nintedanib is a potent, small-molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer, and other fibrosing interstitial lung diseases.[1][2][3][4] As with many kinase inhibitors, Nintedanib is a lipophilic molecule with low aqueous solubility, a characteristic that presents challenges for in vitro assays and formulation development.[5] This application note provides detailed protocols for determining the solubility of Nintedanib in dimethyl sulfoxide (DMSO) and other common organic solvents, along with methods for accurate quantification.

Nintedanib functions by targeting multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[3][4] Specifically, it inhibits vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α and β).[2][4][6] By blocking these signaling pathways, Nintedanib interferes with processes crucial for angiogenesis and fibrosis.[6] A bioinformatic study has shown that the main molecular pathways modulated by the drug include MAPK, PI3K/AKT, JAK/STAT, TGF-β, VEGF, and WNT/β-catenin signaling.[7]

Data Presentation: Solubility of Nintedanib

The solubility of Nintedanib can vary based on the specific salt form (e.g., free base vs. ethanesulfonate salt) and experimental conditions such as temperature and the purity of the solvent. The following table summarizes publicly available solubility data for Nintedanib in various solvents.

SolventReported SolubilityMolar Concentration (approx.)NotesSource(s)
DMSO5 mg/mL9.26 mM-[8]
DMSO10 mg/mL18.53 mMUse of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[9]
DMSO12 mg/mL22.23 mM-[9]
DMSO17 mg/mL31.5 mM-[9]
DMSO18 mg/mL33.35 mMMay require warming in a 50°C water bath and ultrasonication.[9]
DMSO (Ethanesulfonate Salt)100 mg/mL153.9 mM-[10]
EthanolInsoluble--[9]
Ethanol2 mg/mL3.71 mM-[8]
Ethanol4 mg/mL7.41 mM-[9]
Dimethylformamide (DMF)10 mg/mL18.53 mM-[8]
WaterInsoluble--[9]
Aqueous Buffer (pH 6.8)~12 µg/mL~0.022 µM-[11]
Aqueous Buffer (pH 7.4)~5 µg/mL~0.009 µM-[11]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of Nintedanib in a given solvent.

Materials:

  • Nintedanib (free base or specified salt form)

  • Anhydrous DMSO

  • Other organic solvents (e.g., ethanol, DMF, acetonitrile)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • HPLC or UPLC-UV system for quantification

Methodology:

  • Preparation of Solvent: Use high-purity, anhydrous solvents to avoid variability due to water content.

  • Sample Preparation: Add an excess amount of Nintedanib powder to a known volume of the selected solvent (e.g., 1 mL) in a microcentrifuge tube. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the RP-HPLC method described below, to determine the concentration of dissolved Nintedanib.

Protocol 2: Quantification of Nintedanib by RP-HPLC

This protocol provides a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Nintedanib.[3][12]

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][12]

  • Mobile Phase: A mixture of an aqueous component (e.g., 0.1% trifluoroacetic acid in water) and an organic component (e.g., acetonitrile). A common ratio is 60:40 (v/v) aqueous to organic.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.[3]

  • Detection Wavelength: 265 nm.[12]

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve Nintedanib in a suitable solvent (e.g., DMSO or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover a linear concentration range (e.g., 1-30 µg/mL).[12]

  • Sample Analysis: Inject the prepared calibration standards and the diluted samples from the solubility experiment onto the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Nintedanib in the experimental samples using the linear regression equation of the calibration curve.

Mandatory Visualizations

Nintedanib Signaling Pathway Inhibition

Nintedanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGFR VEGFR 1-3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT FGFR FGFR 1-3 MAPK MAPK Pathway FGFR->MAPK PDGFR PDGFR α/β JAK_STAT JAK/STAT Pathway PDGFR->JAK_STAT Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation MAPK->Proliferation Fibrosis Fibrosis JAK_STAT->Fibrosis

Caption: Nintedanib inhibits multiple RTKs, blocking key downstream signaling pathways.

Experimental Workflow for Solubility Measurement

Solubility_Workflow A Add excess Nintedanib to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Dilute supernatant for analysis D->E F Quantify concentration by HPLC/UPLC E->F G Determine solubility F->G

Caption: Workflow for determining the equilibrium solubility of Nintedanib.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Nitidanin Yield from Onopordum acanthium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Nitidanin from the roots of Onopordum acanthium.

Frequently Asked Questions (FAQs)

Q1: What part of Onopordum acanthium is the primary source of this compound?

A1: The roots of Onopordum acanthium are the primary source of this compound, specifically in the form of this compound diisovalerianate.[1][2]

Q2: Which solvents are most effective for extracting this compound?

A2: As this compound is a lignan, polar solvents are generally most effective. Methanol, ethanol, and their aqueous mixtures (typically 70-100%) are recommended for lignan extraction.[3] The choice of solvent can significantly impact the extraction yield, and optimization is crucial.

Q3: What are the critical parameters to control during the extraction process?

A3: Several parameters influence the extraction yield of lignans and should be carefully controlled.[3] These include:

  • Solvent Type and Concentration: The polarity of the solvent must be matched to the target compound.

  • Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat may degrade the target compound. Lignans are generally stable at temperatures below 100°C.[3]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compound.

  • Solvent-to-Sample Ratio: A higher ratio can improve extraction efficiency but may also lead to the extraction of more impurities.

  • Particle Size of the Plant Material: Grinding the root material to a fine powder increases the surface area available for solvent interaction.

Q4: Is any pre-treatment of the Onopordum acanthium roots required before extraction?

A4: Yes, pre-treatment is highly recommended to improve the extraction efficiency of lignans. A common pre-treatment step is defatting the plant material with a non-polar solvent like n-hexane or petroleum ether.[4] This removes lipophilic compounds that can interfere with the extraction of the more polar lignans.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Extraction: The solvent may not have sufficiently penetrated the plant matrix.- Ensure the root material is finely ground. - Increase the extraction time or temperature (while monitoring for degradation). - Consider using ultrasound-assisted or microwave-assisted extraction to enhance solvent penetration.
Incorrect Solvent Polarity: The solvent may not be optimal for this compound diisovalerianate.- Experiment with different concentrations of aqueous methanol or ethanol (e.g., 70%, 80%, 95%). - A step-wise extraction with solvents of increasing polarity might be beneficial.
Presence of Interfering Compounds: Lipophilic compounds in the root matrix can hinder the extraction of lignans.[4]- Perform a preliminary defatting step with n-hexane or petroleum ether before the main extraction.[4]
Degradation of this compound: High temperatures or prolonged exposure to light during extraction or processing could degrade the compound.- Conduct the extraction at a controlled, moderate temperature (e.g., 40-60°C). - Protect the extract from light by using amber glassware or covering the extraction vessel.
Extract is Highly Impure Co-extraction of Unwanted Compounds: The chosen solvent may be too broad in its extraction capabilities.- Optimize the solvent polarity to be more selective for this compound. - Employ post-extraction purification techniques such as column chromatography or liquid-liquid partitioning.[4]
Inadequate Pre-treatment: Failure to remove fats and waxes can lead to a complex and impure extract.- Ensure the defatting step is thorough. Multiple washes with the non-polar solvent may be necessary.
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound in Onopordum acanthium roots can vary depending on the age of the plant, growing conditions, and harvest time.- Standardize the collection of plant material. - Analyze a small sample of each new batch of raw material to determine its this compound content before large-scale extraction.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-sample ratio can lead to different yields.- Maintain strict control over all extraction parameters using calibrated equipment. - Document all steps of the protocol meticulously for each batch.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to provide a high-efficiency extraction of this compound from Onopordum acanthium roots.

1. Preparation of Plant Material:

  • Air-dry the Onopordum acanthium roots at room temperature until a constant weight is achieved.
  • Grind the dried roots into a fine powder (particle size < 0.5 mm).

2. Defatting (Pre-treatment):

  • Macerate the powdered root material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.
  • Filter the mixture and discard the n-hexane.
  • Repeat the process until the hexane extract is colorless.
  • Air-dry the defatted powder to remove any residual hexane.

3. Extraction:

  • Mix the defatted powder with 80% aqueous methanol in a 1:20 (w/v) ratio.
  • Place the mixture in an ultrasonic bath.
  • Perform the extraction at a frequency of 40 kHz and a temperature of 50°C for 60 minutes.
  • Filter the extract through Whatman No. 1 filter paper.
  • Collect the supernatant.
  • Repeat the extraction process on the residue two more times with fresh solvent.
  • Pool the supernatants from all three extractions.

4. Solvent Removal:

  • Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

5. Purification (Optional but Recommended):

  • The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of chloroform and methanol.

Data Presentation: Comparative Yield of Lignans with Different Extraction Methods
Extraction Method Typical Solvent Relative Yield Advantages Disadvantages
Maceration 70% EthanolModerateSimple, low costTime-consuming, potentially lower efficiency
Soxhlet Extraction 95% MethanolHighEfficient for exhaustive extractionRequires higher temperatures, risk of thermal degradation
Ultrasound-Assisted Extraction (UAE) 80% MethanolHighFaster, improved efficiency, lower temperaturesRequires specialized equipment
Microwave-Assisted Extraction (MAE) 80% EthanolVery HighVery fast, high efficiency, less solvent neededRequires specialized equipment, potential for localized overheating

Visualizations

Experimental_Workflow cluster_prep 1. Material Preparation cluster_pretreat 2. Pre-treatment cluster_extract 3. Extraction cluster_post 4. Post-Extraction Start Onopordum acanthium Roots Drying Air Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Defatting Defatting with n-Hexane Grinding->Defatting Extraction Ultrasound-Assisted Extraction (80% Methanol, 50°C, 60 min) Defatting->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Purification Column Chromatography (Optional) Crude_Extract->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Workflow for this compound Extraction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield? Incomplete_Extraction Incomplete Extraction Start->Incomplete_Extraction Wrong_Solvent Incorrect Solvent Start->Wrong_Solvent Interference Interfering Compounds Start->Interference Degradation Degradation Start->Degradation Optimize_Params Optimize Time/Temp/Particle Size Incomplete_Extraction->Optimize_Params Action Change_Solvent Test Different Solvents/ Concentrations Wrong_Solvent->Change_Solvent Action Pre_Treat Perform Defatting Step Interference->Pre_Treat Action Control_Conditions Control Temp/Light Exposure Degradation->Control_Conditions Action End Improved Yield Optimize_Params->End Change_Solvent->End Pre_Treat->End Control_Conditions->End

Caption: Troubleshooting Low this compound Yield.

References

Overcoming solubility issues of Nitidanin diisovalerianate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with Nitidanin diisovalerianate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound diisovalerianate and why is its aqueous solubility low?

This compound diisovalerianate is a hydrophobic active pharmaceutical ingredient (API). Its low aqueous solubility is attributed to its chemical structure, which likely contains large nonpolar regions, making it energetically unfavorable to interact with polar water molecules. For a drug to be absorbed, especially orally, it must be in a dissolved state at the site of absorption.[1][2]

Q2: What are the initial steps I should take to assess the solubility of this compound diisovalerianate?

A preliminary solubility assessment should be conducted in various media. This typically includes purified water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate gastrointestinal conditions), and biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).

Q3: What are the common strategies to enhance the solubility of poorly water-soluble drugs like this compound diisovalerianate?

Several techniques can be employed, broadly categorized as physical and chemical modifications.[1][2] Physical modifications include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions.[3][4] Chemical approaches involve pH adjustment, salt formation, and the use of solubilizing excipients like co-solvents, surfactants, and cyclodextrins.[5][6]

Troubleshooting Guide

Issue 1: My stock solution of this compound diisovalerianate in a buffer is precipitating over time.

  • Question: I prepared a stock solution in a phosphate buffer (pH 7.4), but I observe precipitation after a few hours at room temperature. What could be the cause and how can I resolve this?

  • Answer: This is likely due to the low intrinsic solubility of this compound diisovalerianate in aqueous buffers. The initial dissolution might have been kinetically favored, but the solution is thermodynamically unstable, leading to precipitation.

    • Troubleshooting Steps:

      • Lower the Concentration: Your stock solution concentration might be above the equilibrium solubility. Try preparing a more dilute stock solution.

      • Use a Co-solvent: Incorporating a water-miscible organic solvent can significantly increase solubility.[5][7] See the co-solvent screening protocol below.

      • Refrigerate the Stock Solution: Lowering the temperature can sometimes slow down the precipitation kinetics. However, you should first confirm that the solubility of this compound diisovalerianate does not decrease at lower temperatures.

      • pH Adjustment: Although less common for neutral compounds, if this compound diisovalerianate has ionizable groups, adjusting the pH away from its pKa can increase solubility.[6]

Issue 2: I am observing inconsistent results in my in vitro cell-based assays.

  • Question: The dose-response curve for this compound diisovalerianate in my cell culture experiments is not reproducible. Could this be related to solubility?

  • Answer: Yes, poor aqueous solubility is a frequent cause of inconsistent results in cell-based assays. The compound may be precipitating in the cell culture medium, leading to a lower effective concentration than intended.

    • Troubleshooting Steps:

      • Visually Inspect for Precipitation: Before adding the compound to your cells, inspect the diluted solutions in the cell culture medium for any signs of cloudiness or precipitation.

      • Use a Solubilizing Excipient: Formulating this compound diisovalerianate with a non-toxic surfactant or cyclodextrin can help maintain its solubility in the aqueous environment of the cell culture medium.[1][8]

      • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound diisovalerianate from a stable stock solution immediately before each experiment.

Data Presentation: Solubility Enhancement of this compound Diisovalerianate

Table 1: Solubility of this compound Diisovalerianate in Various Solvents

Solvent SystemTemperature (°C)Solubility (µg/mL)
Purified Water25< 0.1
Phosphate Buffered Saline (PBS) pH 7.425< 0.1
Ethanol251500
Dimethyl Sulfoxide (DMSO)25> 10000
Polyethylene Glycol 400 (PEG 400)25800

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound Diisovalerianate

Co-solvent System (in PBS pH 7.4)Co-solvent Concentration (%)Solubility (µg/mL)
Ethanol105.2
Ethanol2025.8
PEG 400108.1
PEG 4002042.3
Propylene Glycol104.5
Propylene Glycol2021.0

Table 3: Effect of Surfactants on the Aqueous Solubility of this compound Diisovalerianate

Surfactant (in PBS pH 7.4)Surfactant Concentration (%)Solubility (µg/mL)
Polysorbate 800.512.5
Polysorbate 801.035.2
Cremophor EL0.518.9
Cremophor EL1.055.6

Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement

  • Objective: To determine the solubility of this compound diisovalerianate in various co-solvent systems.

  • Materials: this compound diisovalerianate, selected co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol), aqueous buffer (e.g., PBS pH 7.4), vials, magnetic stirrer, analytical balance, HPLC system.

  • Method:

    • Prepare a series of co-solvent/buffer solutions at different concentrations (e.g., 10%, 20%, 30% v/v).

    • Add an excess amount of this compound diisovalerianate to each vial containing a specific co-solvent system.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After agitation, allow the samples to stand to let the undissolved particles settle.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound diisovalerianate using a validated HPLC method.

Protocol 2: Preparation of a Nanosuspension

  • Objective: To increase the dissolution rate of this compound diisovalerianate by reducing its particle size to the nanometer range.[1][4]

  • Materials: this compound diisovalerianate, stabilizer (e.g., a surfactant like Polysorbate 80 or a polymer like HPMC), purified water, high-pressure homogenizer.

  • Method:

    • Prepare a pre-suspension by dispersing this compound diisovalerianate and the stabilizer in purified water using a high-shear mixer.

    • Process the pre-suspension through a high-pressure homogenizer for a specified number of cycles and pressure.

    • Monitor the particle size distribution of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

    • Continue homogenization until the desired particle size is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_assay Application start Start with poorly soluble This compound diisovalerianate stock Prepare Stock Solution (e.g., in DMSO) start->stock cosolvent Co-solvent Addition (e.g., Ethanol, PEG 400) stock->cosolvent surfactant Surfactant Formulation (e.g., Polysorbate 80) stock->surfactant nanosuspension Nanosuspension Preparation stock->nanosuspension assay In Vitro / In Vivo Assay cosolvent->assay surfactant->assay nanosuspension->assay

Caption: Workflow for enhancing the solubility of this compound diisovalerianate.

troubleshooting_logic issue Issue: Precipitation in Aqueous Solution check_conc Is the concentration above the solubility limit? issue->check_conc lower_conc Solution: Lower the working concentration. check_conc->lower_conc Yes check_stability Is the solution stable over the experiment's duration? check_conc->check_stability No end Problem Resolved lower_conc->end use_excipient Solution: Use a solubilizing excipient (co-solvent, surfactant). prepare_fresh Solution: Prepare fresh dilutions before each use. use_excipient->prepare_fresh use_excipient->end check_stability->use_excipient No check_stability->end Yes

Caption: Troubleshooting logic for precipitation issues.

References

Stability testing of Nitidanin under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Nintedanib under various storage conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Nintedanib?

A1: Nintedanib should be stored at a controlled room temperature, away from moisture and excessive heat.[1][2] The product monograph specifies storage at 15–25°C and protection from moisture by keeping it in the original packaging.[3][4]

Q2: Is Nintedanib sensitive to light?

A2: Forced degradation studies have shown that Nintedanib is generally stable under photolytic stress conditions.[5][6] However, one study observed a small percentage of degradation at the alkene bond under photolytic stress.[7] It is always recommended to store the product protected from light as a general precaution.

Q3: What is the impact of temperature on Nintedanib stability?

A3: Nintedanib has been found to be stable under thermal stress conditions.[5][6] Studies have shown no significant degradation when exposed to temperatures up to 80°C for at least 8 hours.[8]

Q4: How does pH affect the stability of Nintedanib?

A4: Nintedanib is labile to acidic, neutral, and alkaline hydrolytic conditions.[5] Forced degradation studies have shown the formation of degradation products under both acidic and basic stress.[6][9][10] One significant finding is the formation of a degradation product with a free aromatic amine moiety under acid hydrolysis, which is a potential structural alert for mutagenicity.[5]

Q5: Is Nintedanib susceptible to oxidation?

A5: Yes, Nintedanib is susceptible to oxidative degradation.[5][6] Studies using hydrogen peroxide (H₂O₂) have shown the formation of degradation products.[8][9][10]

Troubleshooting Guide

Issue: Unexpected peaks are observed in the chromatogram during stability testing.

  • Possible Cause 1: Degradation of Nintedanib.

    • Solution: Compare the retention times of the unexpected peaks with those of known degradation products if available. Review the storage conditions of the sample. Nintedanib is known to degrade under hydrolytic (acidic, basic, neutral) and oxidative conditions.[5] Ensure the sample was not exposed to these conditions unintentionally.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all glassware is thoroughly cleaned and that the solvents and reagents used are of high purity. Run a blank sample (diluent only) to check for any interfering peaks from the analytical system or solvents.

Issue: The assay value of Nintedanib is lower than expected.

  • Possible Cause 1: Inaccurate sample preparation.

    • Solution: Verify the accuracy of all weighing and dilution steps. Ensure the sample is fully dissolved in the diluent. Sonication may be required to aid dissolution.[8]

  • Possible Cause 2: Degradation during the analytical procedure.

    • Solution: Nintedanib can be unstable in certain pH conditions.[5] If the mobile phase or diluent is acidic or basic, this could contribute to degradation over the course of a long analytical run. Consider performing bench-top stability studies of the sample solution to assess its stability in the analytical matrix.[11]

  • Possible Cause 3: Improper storage of the reference standard or sample.

    • Solution: Ensure that both the Nintedanib reference standard and the samples being tested have been stored according to the recommended conditions (room temperature, protected from moisture).[1][3]

Data Presentation

Table 1: Summary of Nintedanib Stability under Forced Degradation Conditions

Stress ConditionReagents and ConditionsObservationReference
Acidic Hydrolysis5N HCl at 70°C for 3 hoursNo significant change in peak area, stable.[8]
Acidic Hydrolysis0.1N HCl, reflux at 95°C for 60 minutesTwo new impurities observed.[9][10]
Acidic Hydrolysis1M HCl, reflux for 12 hoursOne degradant found.[6]
Alkaline Hydrolysis5N NaOH at 70°C for 3 hoursNo significant change in peak area, stable.[8]
Alkaline Hydrolysis0.1N NaOH, reflux at 95°C for 60 minutesOne new impurity observed.[9][10]
Alkaline Hydrolysis1M NaOH, reflux for 12 hoursThree degradants found.[6]
Oxidative Degradation30% H₂O₂ at 70°C for 3 hoursPeak purity of 1.000, but H₂O₂ peak present.[8]
Oxidative Degradation3% H₂O₂, reflux at 95°C for 60 minutesOne new impurity observed.[9][10]
Oxidative Degradation3% H₂O₂Five degradants found.[6]
Thermal Degradation80°C for at least 8 hoursNo significant change in peak area, stable.[8]
Thermal Degradation105°C for up to 48 hoursNo new impurities observed.[9][10]
Photolytic Degradation1.2x10⁶ lux hoursTwo degradants found.[6]
Photolytic DegradationUV lamp at 200 watt hours / square meterNo new impurities observed.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of Nintedanib

This protocol outlines a general procedure for conducting a forced degradation study on Nintedanib bulk drug or its formulation.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a suitable amount of Nintedanib in a volumetric flask with an appropriate diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1N HCl).

    • Keep one sample at room temperature and another refluxed at a specified temperature (e.g., 80°C) for a defined period (e.g., 2 hours).[9]

    • After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of a base (e.g., 0.1N NaOH).

    • Dilute to the final concentration with the diluent.

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1N NaOH).

    • Follow the same procedure as for acidic degradation, neutralizing with an equivalent amount of acid at the end.[9]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Keep the solution at a specified temperature for a defined period.[9]

    • Dilute to the final concentration with the diluent.

  • Thermal Degradation:

    • Expose the solid Nintedanib powder to a high temperature (e.g., 105°C) in a hot air oven for a specified duration (e.g., 24 hours).[9]

    • After exposure, allow the powder to cool to room temperature, then prepare a solution of the desired concentration.

  • Photolytic Degradation:

    • Expose the Nintedanib solution or solid powder to a light source with a specific output (e.g., UV lamp at 200 watt hours / square meter).[10]

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare a solution of the desired concentration if the solid was used.

  • Analysis:

    • Analyze all the stressed samples and an unstressed control sample using a validated stability-indicating analytical method, such as RP-HPLC.[9][11]

    • The method should be capable of separating Nintedanib from all its degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Nintedanib Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Start->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Start->Base Oxidative Oxidative Degradation (e.g., 3% H₂O₂) Start->Oxidative Thermal Thermal Degradation (e.g., 105°C, solid) Start->Thermal Photo Photolytic Degradation (e.g., UV/Vis light) Start->Photo Neutralize Neutralization (for Acid/Base samples) Acid->Neutralize Base->Neutralize Dilute Dilution to Final Concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC End Data Evaluation (Assay & Purity) HPLC->End

Caption: Workflow for a forced degradation study of Nintedanib.

Nintedanib_Degradation_Pathways cluster_degradation Degradation Products Nintedanib Nintedanib Hydrolytic_DPs Hydrolytic Degradants (Acidic, Basic, Neutral) Nintedanib->Hydrolytic_DPs Hydrolysis Oxidative_DPs Oxidative Degradants Nintedanib->Oxidative_DPs Oxidation (H₂O₂) Photolytic_DPs Photolytic Degradants Nintedanib->Photolytic_DPs Photolysis (Light)

Caption: Major degradation pathways for Nintedanib.

References

Technical Support Center: Nitidanin Diisovalerianate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nitidanin diisovalerianate. This resource provides guidance on identifying potential degradation products, a critical step in drug development and stability testing. The following troubleshooting guides and frequently asked questions (FAQs) will assist you in designing and executing your experiments.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for a compound like this compound diisovalerianate?

Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions to accelerate its decomposition. This is crucial for:

  • Identifying likely degradation products: This helps in understanding the degradation pathways of the molecule.

  • Developing stability-indicating analytical methods: The data generated is essential for creating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.

  • Understanding the intrinsic stability of the molecule: This provides insights into its chemical behavior and helps in selecting appropriate formulation and storage conditions.

Q2: What are the typical stress conditions used in forced degradation studies?

Commonly employed stress conditions to induce degradation include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Exposure to light, typically using a photostability chamber.

  • Thermal Stress: Subjecting the compound to high temperatures, both in solid and solution states.

Troubleshooting Guides

Guide 1: No Degradation Observed During Forced Degradation Studies

Problem: You have subjected this compound diisovalerianate to standard forced degradation conditions, but your analytical method shows no significant decrease in the parent peak and no appearance of new peaks.

Possible Cause Troubleshooting Step
Insufficient Stress Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study.
Inappropriate Stress Condition The compound may be highly stable under the tested conditions. Consider more aggressive, yet relevant, stress conditions.
Analytical Method Not Stability-Indicating The degradation products may be co-eluting with the parent peak. Re-evaluate and optimize your analytical method (e.g., HPLC gradient, column chemistry, mobile phase pH).
Guide 2: Poor Resolution Between Parent Peak and Degradation Products in HPLC

Problem: Your HPLC analysis shows the presence of new peaks, but they are not well-separated from the main this compound diisovalerianate peak.

Possible Cause Troubleshooting Step
Suboptimal Mobile Phase Modify the mobile phase composition, including the organic modifier, pH, and buffer concentration.
Inadequate Column Chemistry Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl).
Incorrect Gradient Slope Adjust the gradient profile to improve the separation of closely eluting peaks. A shallower gradient can often improve resolution.

Experimental Protocols

Protocol 1: General Approach to Forced Degradation by Hydrolysis
  • Prepare Stock Solution: Prepare a stock solution of this compound diisovalerianate in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Hydrolysis Solutions: Prepare solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Initiate Degradation: Add an aliquot of the stock solution to each of the hydrolysis solutions to achieve a final drug concentration of approximately 1 mg/mL.

  • Incubate: Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Neutralize (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze: Analyze the samples at various time points using a developed stability-indicating HPLC method.

Diagrams

G cluster_0 Forced Degradation Workflow cluster_1 Analysis and Identification Drug_Substance This compound Diisovalerianate Stress_Conditions Stress Conditions (Acid, Base, Peroxide, Light, Heat) Drug_Substance->Stress_Conditions Expose Degraded_Sample Degraded Sample Mixture Stress_Conditions->Degraded_Sample Induces Degradation HPLC Stability-Indicating HPLC Degraded_Sample->HPLC Separation Separation of Parent and Degradants HPLC->Separation LC_MS LC-MS/MS Analysis Separation->LC_MS Collect Fractions or Direct Infusion Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation G Start Start: Poor Peak Resolution Modify_Mobile_Phase Modify Mobile Phase (pH, Organic %) Start->Modify_Mobile_Phase Resolution_OK Resolution Acceptable? Modify_Mobile_Phase->Resolution_OK Analyze Change_Column Change HPLC Column (Different Stationary Phase) Change_Column->Resolution_OK Analyze Adjust_Gradient Adjust Gradient Slope Adjust_Gradient->Resolution_OK Analyze Resolution_OK->Change_Column No Resolution_OK->Adjust_Gradient No End End: Method Optimized Resolution_OK->End Yes

Technical Support Center: Troubleshooting Low Bioactivity of Isolated Nitidanin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting unexpectedly low bioactivity of isolated Nitidanin in various assays.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound shows significantly lower activity than reported in the literature. What are the primary factors I should investigate?

A1: Low bioactivity of an isolated natural product like this compound can stem from several factors. The most common culprits fall into three categories: compound-related issues, problems with the assay system, or errors in data interpretation.[1] Key areas to investigate include the purity and integrity of your isolated compound, its solubility and stability in the assay medium, and the optimization of assay conditions such as cell density and incubation time.[1] It is also crucial to rule out any potential interference of this compound with the assay's detection method.[1]

Q2: How critical is the purity of my isolated this compound, and how can I assess it?

A2: The purity of your compound is paramount. Trace impurities, even at low levels, can have high potency and lead to misleading results, either by inhibiting the target themselves or by masking the true activity of this compound.[2][3] It is essential to re-verify the structure and purity of your batch using methods like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Purity assessment is a critical step in both early discovery and later stages of drug development.[2][3]

Q3: Could the way I'm dissolving this compound be the problem?

A3: Absolutely. Poor solubility is a primary reason for observing low bioactivity.[1] If this compound precipitates in your assay medium, its effective concentration will be much lower than the intended concentration, leading to artificially weak or no activity.[1] It is recommended to perform a formal solubility test in your final assay buffer.[1] If solubility is an issue, consider using a co-solvent like DMSO, but always ensure the final concentration of the solvent is non-toxic to your cells and does not interfere with the assay.[4]

Q4: How can I be sure my this compound is stable under my experimental conditions?

A4: Compound degradation can lead to a loss of bioactivity. The stability of a compound can be affected by factors such as temperature, pH, and light exposure.[5] It is advisable to analyze your this compound in the assay buffer over the duration of your experiment using a technique like High-Performance Liquid Chromatography (HPLC) to check for any degradation.[1] Also, avoid repeated freeze-thaw cycles of your stock solutions.[1]

Q5: My assay controls are working, but I still see low activity. What aspects of my cell-based assay should I optimize?

A5: Even with valid controls, suboptimal assay conditions can lead to poor results. Key parameters to optimize for any cell-based assay include:

  • Cell Seeding Density: The number of cells should be high enough for a measurable signal but low enough to prevent over-confluence.[6] An optimal cell density falls within the linear portion of the cell number versus signal curve.

  • Incubation Time: Different biological responses require different incubation times. It's important to test various time points (e.g., 24, 48, 72 hours) to capture the desired effect.[1]

  • Cell Health: Always use healthy cells that are in the logarithmic growth phase and have a viability of over 90%.[6][7] High passage numbers can alter cellular responses, so it's best to use cells within a defined, low passage range.[8]

Troubleshooting Guides

Guide 1: Compound-Related Issues

This guide focuses on troubleshooting problems related to the isolated this compound itself.

Potential Issue Troubleshooting Steps
Purity 1. Re-characterize your compound using NMR and LC-MS to confirm its identity and purity.[1] 2. Compare your data with published spectra if available. 3. Consider re-purification if significant impurities are detected.
Solubility 1. Visually inspect your assay plates for any signs of compound precipitation.[1] 2. Determine the solubility of this compound in your specific assay buffer. 3. If solubility is low, try using a small percentage of a co-solvent like DMSO, ensuring the final concentration is not detrimental to the assay.[4] 4. Test a lower concentration range of your compound.
Stability 1. Assess the stability of this compound in your assay buffer over the experimental duration using HPLC.[1] 2. Protect your compound from light if it is light-sensitive. 3. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[1]
Guide 2: Assay System-Related Issues

This guide addresses potential problems within your experimental setup.

Potential Issue Troubleshooting Steps
Cell-Based Assays 1. Optimize Cell Density: Perform a cell titration experiment to find the optimal seeding density.[8] 2. Check Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and at a low passage number.[6][8] 3. Optimize Incubation Times: Test different incubation periods to identify the optimal time for observing the biological effect.[8] 4. Minimize Edge Effects: Fill the outer wells of your microplate with sterile media or PBS to create a humidity barrier and avoid using them for experimental samples.[8]
Enzyme Inhibition Assays 1. Enzyme Concentration: Use the correct enzyme concentration to ensure the reaction rate is neither too fast nor too slow.[4] 2. Enzyme Stability: Keep your enzyme samples cold and use them fresh.[4] 3. Assay Conditions: Ensure the pH and temperature of your assay are optimal for the enzyme.[4] 4. Controls: Always include proper positive and negative controls to accurately calculate inhibition.[4]
Assay Artifacts 1. Autofluorescence: In fluorescence-based assays, check for intrinsic fluorescence of this compound by measuring the signal from wells containing only the compound and media.[8] 2. Reporter Enzyme Inhibition: If you are using a reporter enzyme like luciferase, run a counter-screen against the purified enzyme to rule out direct inhibition by your compound.[1] 3. Colorimetric Interference: Check if this compound absorbs light at the detection wavelength of your colorimetric assay.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.[9]

Protocol 2: In Vitro Anti-Inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.05 mL of this compound at various concentrations and 2.95 mL of phosphate buffer (pH 7.4).

  • Protein Addition: Add 0.05 mL of a protein solution (e.g., egg albumin or bovine serum albumin).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by incubating the mixture at 54°C for 20 minutes in a shaking water bath.[12]

  • Centrifugation: After incubation, centrifuge the mixture at 2500 rpm for 3 minutes.[12]

  • Absorbance Reading: Measure the absorbance of the supernatant at 660 nm.[11] A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.[11]

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed compound_check Compound-Related Issues? start->compound_check assay_check Assay System Issues? compound_check->assay_check No purity Check Purity & Identity (NMR, LC-MS) compound_check->purity Yes data_check Data Interpretation Issues? assay_check->data_check No optimization Optimize Assay Conditions (Cell Density, Incubation Time) assay_check->optimization Yes reanalyze Re-analyze Data (Curve Fitting, Statistics) data_check->reanalyze Yes end Problem Identified data_check->end No solubility Assess Solubility (Visual, Formal Test) purity->solubility stability Evaluate Stability (HPLC over time) solubility->stability stability->end artifacts Rule out Artifacts (Autofluorescence, etc.) optimization->artifacts controls Verify Controls (Positive & Negative) artifacts->controls controls->end reanalyze->end

Caption: A logical workflow for troubleshooting low bioactivity.

PI3K_AKT_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates mtor mTOR akt->mtor activates survival Survival akt->survival cell_growth Cell Growth mtor->cell_growth proliferation Proliferation mtor->proliferation This compound This compound This compound->pi3k

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Nitidanin Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Nitidanin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) methods.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the separation of this compound and other structurally related lignan isomers.

Fundamental Questions

Q1: What are the primary HPLC modes for separating this compound isomers?

A1: Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for the separation of lignan isomers like this compound.[1][2] The choice depends on the specific isomers and the desired selectivity. Chiral HPLC is often necessary for the separation of enantiomers.[1][3][4][5]

  • Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6][7] This mode is effective for separating less polar lignans.[1]

  • Reversed-Phase (RP) HPLC: This is the most common mode, using a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase.[1] It is well-suited for the analysis of moderately polar lignans in various biological and plant matrices.[1]

  • Chiral HPLC: Employs a chiral stationary phase (CSP) to resolve enantiomeric isomers. This is crucial when dealing with stereoisomers of lignans that may have different biological activities.[1][3][4][5]

Q2: I have no prior information on separating this compound isomers. Where should I begin with method development?

A2: When developing a method from scratch for a compound with limited published methods, a systematic approach is recommended. The following workflow provides a general guideline for optimizing the separation of this compound isomers.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Fine-Tuning Start Define Separation Goal (e.g., Diastereomers, Enantiomers) ModeSelection Select HPLC Mode (Reversed-Phase, Normal-Phase, Chiral) Start->ModeSelection ColumnScreening Screen Different Column Chemistries (C18, Phenyl, Silica, Chiral) SolventScreening Scout Mobile Phase Composition (e.g., Acetonitrile vs. Methanol in RP; Hexane/Ethanol in NP) ColumnScreening->SolventScreening Initial separation observed ModeSelection->ColumnScreening GradientOptimization Optimize Gradient Profile (for complex mixtures) SolventScreening->GradientOptimization ParameterTuning Fine-Tune Parameters: - Flow Rate - Temperature - pH (for RP) GradientOptimization->ParameterTuning Peaks are resolved but need improvement FinalMethod Final Optimized Method ParameterTuning->FinalMethod

Caption: A general workflow for HPLC method development for isomer separation.
Troubleshooting Common Separation Issues

Q3: My this compound isomer peaks are broad and show poor resolution. What are the likely causes and how can I fix this?

A3: Broad peaks and poor resolution are common issues in HPLC. A systematic troubleshooting approach can help identify and resolve the problem.

Problem Poor Resolution / Broad Peaks CheckColumn Is the column old or contaminated? Problem->CheckColumn CheckMobilePhase Is the mobile phase composition optimal? Problem->CheckMobilePhase CheckFlowRate Is the flow rate too high? Problem->CheckFlowRate CheckTemperature Is the temperature too high? Problem->CheckTemperature Sol_Column Solution: - Flush or regenerate the column. - Replace the column if necessary. CheckColumn->Sol_Column Yes Sol_MobilePhase Solution: - Adjust solvent strength (e.g., decrease organic solvent in RP). - Change solvent type (e.g., methanol vs. acetonitrile). - Optimize pH if applicable. CheckMobilePhase->Sol_MobilePhase No Sol_FlowRate Solution: - Decrease the flow rate. CheckFlowRate->Sol_FlowRate Yes Sol_Temperature Solution: - Decrease the column temperature. CheckTemperature->Sol_Temperature Yes

Caption: Troubleshooting decision tree for poor resolution and broad peaks.

Q4: I am observing peak tailing with my this compound isomers. What could be the cause?

A4: Peak tailing, especially for phenolic compounds like lignans, can be caused by secondary interactions with the stationary phase or by column overload.

  • Secondary Interactions: Residual silanol groups on the silica support of the stationary phase can interact with polar functional groups of the analyte, leading to tailing.

    • Solution: Use a mobile phase with a lower pH to suppress the ionization of silanol groups. Adding a competitive base like triethylamine (TEA) to the mobile phase can also help. Alternatively, using a modern, end-capped column with minimal silanol activity is recommended.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

Q5: My retention times are shifting between runs. How can I improve reproducibility?

A5: Inconsistent retention times are often due to a lack of system equilibration or variations in the mobile phase preparation.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or after changing the mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure it is well-mixed and degassed. In normal-phase chromatography, the water content of the organic solvents can significantly affect retention times; using solvents that are half-saturated with water can improve reproducibility.[8]

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[9]

Experimental Protocols and Data for Lignan Isomer Separations

Table 1: Reversed-Phase HPLC Methods for Lignan Separation
Lignans Column Mobile Phase Flow Rate Detection Reference
13 reference lignansXTerra MS C8, 2.1 x 150 mm, 3.5 µmA: 0.1% Acetic Acid in WaterB: Methanol:Acetonitrile (50:50)Gradient ElutionNot SpecifiedUV at 280 nm[1]
Secoisolariciresinol Diglucoside (SDG)ODS-reverse phaseNot SpecifiedNot SpecifiedNot Specified[10]
Diastereomers of a compoundXBridge C18, 4.6 x 150 mm, 3.5 µmA: 20 mM Potassium Phosphate buffer, pH 7B: MethanolGradient: 1-7% B1.0 mL/minUV at 260 nm[11]
Table 2: Normal-Phase HPLC Methods for Lignan Separation
Lignans Column Mobile Phase Flow Rate Detection Reference
Sesamin, Sesamolin, etc.Vertisep™ UPS Silica, 4.6 x 250 mm, 5 µmn-Hexane/Tetrahydrofuran/2-Propanol0.8 mL/minFLD (Ex: 295 nm, Em: 330 nm) & DAD (210 nm)[6][7]
PodophyllotoxinSilican-Hexane/Methanol/Tetrahydrofuran/Acetic Acid (85:10:4:1)Not SpecifiedNot Specified[1]
Table 3: Chiral HPLC Methods for Lignan Enantiomer Separation
Lignans Chiral Stationary Phase Mobile Phase Reference
Secoisolariciresinol, Matairesinol, LariciresinolNot SpecifiedNot Specified[4]
Various LignansDaicel Chiralcel OFHexane/2-propanol (isocratic)[12]
General LignansCellulose carbamate-basedCan be used in both normal and reversed-phase[13]

Disclaimer: The information provided in this technical support center is intended as a general guide. The optimal HPLC parameters for the separation of this compound isomers may vary and require empirical determination. It is recommended to consult relevant scientific literature and perform systematic method development and validation for your specific application.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Nintedanib Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Nintedanib.

Disclaimer: The following guidance is for informational purposes only and should be adapted to specific laboratory and manufacturing conditions. All protocols should be performed in accordance with relevant safety guidelines and regulations.

I. Troubleshooting Guide

This section addresses common issues encountered during Nintedanib synthesis that can lead to batch-to-batch variability.

1. Q: We are observing significant variations in the final yield of Nintedanib from batch to batch. What are the potential causes and how can we troubleshoot this?

A: Fluctuations in yield are a common challenge in multi-step organic syntheses. The root causes can often be traced back to variations in raw materials, reaction conditions, and work-up procedures.

Potential Causes and Troubleshooting Steps:

  • Raw Material Quality:

    • Variability in Starting Materials: Inconsistent purity, moisture content, or the presence of uncharacterized impurities in starting materials can significantly impact reaction kinetics and final yield.

    • Troubleshooting:

      • Implement stringent quality control checks for all incoming raw materials.

      • Develop and validate analytical methods (e.g., HPLC, NMR, Karl Fischer titration) to confirm the identity, purity, and moisture content of each batch of starting materials.[1][2]

      • Source starting materials from a qualified and consistent supplier.

  • Reaction Conditions:

    • Temperature Fluctuations: Even minor deviations in reaction temperature can alter reaction rates and lead to the formation of side products, thereby reducing the yield of the desired product.

    • Troubleshooting:

      • Ensure accurate and calibrated temperature monitoring and control systems for all reaction vessels.

      • Establish and strictly adhere to a defined temperature profile for each reaction step.

    • Inconsistent Mixing: Inadequate or variable mixing can lead to localized "hot spots" or concentration gradients, resulting in incomplete reactions or increased impurity formation.

    • Troubleshooting:

      • Optimize and standardize mixing speeds and impeller design for each reaction scale.

      • Utilize process analytical technology (PAT) to monitor reaction homogeneity in real-time.

  • Work-up and Isolation:

    • Inconsistent Quenching and Extraction: Variations in the timing and method of quenching the reaction, as well as inconsistencies in liquid-liquid extraction procedures, can lead to product loss.

    • Troubleshooting:

      • Standardize the quenching procedure, including the type and amount of quenching agent and the rate of addition.

      • Develop a robust and reproducible extraction protocol, specifying solvent volumes, number of extractions, and phase separation techniques.

    • Variable Crystallization and Filtration: The crystallization process is critical for both yield and purity. Inconsistencies in cooling rates, solvent composition, and agitation can lead to variable crystal size and morphology, affecting filtration efficiency and leading to product loss in the mother liquor.

    • Troubleshooting:

      • Develop a controlled crystallization process with defined cooling profiles and seeding strategies.

      • Standardize filtration and washing procedures to minimize product loss.

2. Q: Our Nintedanib batches show inconsistent purity profiles, with varying levels of impurities. How can we identify and control these impurities?

A: Controlling the impurity profile is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). A systematic approach to impurity identification and control is essential.

Potential Causes and Troubleshooting Steps:

  • Side Reactions:

    • Formation of Process-Related Impurities: The synthesis of Nintedanib involves multiple steps where side reactions can occur, leading to the formation of structurally related impurities.

    • Troubleshooting:

      • Characterize all major impurities using techniques like LC-MS, and NMR.[]

      • Once identified, investigate the reaction mechanism to understand how each impurity is formed. This will help in optimizing reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize their formation.

  • Degradation:

    • Product Degradation during Synthesis or Storage: Nintedanib may be susceptible to degradation under certain conditions (e.g., acidic or basic conditions, exposure to light or oxygen).

    • Troubleshooting:

      • Conduct forced degradation studies to understand the degradation pathways of Nintedanib under various stress conditions (acid, base, oxidation, heat, light).[4][5]

      • Implement appropriate controls during synthesis and storage, such as using inert atmospheres and protecting the product from light.

  • Inadequate Purification:

    • Inefficient Crystallization: The crystallization step is a key purification method. An unoptimized process may not effectively remove impurities.

    • Troubleshooting:

      • Optimize the crystallization solvent system, cooling rate, and agitation to maximize the removal of specific impurities.

      • Consider recrystallization or other purification techniques if a single crystallization step is insufficient to achieve the desired purity.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of Quality by Design (QbD) in minimizing batch-to-batch variability in Nintedanib synthesis?

A1: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[7][8] For Nintedanib synthesis, implementing QbD principles involves:

  • Defining a Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final Nintedanib product, including purity, impurity profile, and physical characteristics.

  • Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Nintedanib, CQAs would include assay, specific impurity levels, and crystal form.

  • Identifying Critical Process Parameters (CPPs): These are the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. Examples in Nintedanib synthesis include reaction temperature, pH, and reagent stoichiometry.

  • Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the design space will result in a product meeting its QTPP.

  • Implementing a Control Strategy: This includes in-process controls and real-time monitoring to ensure the process remains within the design space and the final product meets its specifications.

By following a QbD approach, a deeper understanding of the manufacturing process is gained, leading to a more robust and consistent synthesis of Nintedanib with reduced batch-to-batch variability.[9]

Q2: How can Process Analytical Technology (PAT) be used to control the Nintedanib synthesis process in real-time?

A2: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. For Nintedanib synthesis, PAT tools can be implemented to:

  • Monitor Reaction Completion: In-line spectroscopic techniques (e.g., FT-IR, Raman) can monitor the disappearance of starting materials and the appearance of the product in real-time, ensuring the reaction goes to completion and preventing unnecessary heating or reaction time, which could lead to impurity formation.

  • Control Crystallization: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and distribution during crystallization in real-time, allowing for precise control over the cooling profile and agitation to achieve a consistent crystal habit and size distribution.

  • Ensure Homogeneity: In-line probes can monitor mixing efficiency and ensure uniform distribution of reactants, preventing localized side reactions.

The use of PAT enables a shift from testing quality into the final product to building quality into the product by design and throughout the manufacturing process.

III. Data Presentation

The following tables provide illustrative data on how variations in critical process parameters can impact the yield and purity of Nintedanib. Note: These values are for illustrative purposes and should be determined experimentally for a specific process.

Table 1: Illustrative Impact of Reaction Temperature on Nintedanib Yield and Impurity Profile

Reaction Temperature (°C)Relative Yield (%)Impurity A (%)Impurity B (%)
70850.50.8
80 (Optimized)950.10.2
90881.21.5

Table 2: Illustrative Impact of Reagent Stoichiometry on Nintedanib Purity

Molar Ratio (Intermediate 1 : Intermediate 2)Nintedanib Purity (%)Unreacted Intermediate 1 (%)
1 : 1.098.51.0
1 : 1.1 (Optimized)99.5<0.1
1 : 1.299.4<0.1

IV. Experimental Protocols

1. Experimental Protocol for Nintedanib Synthesis (Illustrative Laboratory Scale)

This protocol is a generalized representation based on publicly available synthesis routes.[10][11][12]

Step 1: Condensation Reaction

  • To a stirred solution of 2-oxoindole-6-methyl formate (1 equivalent) in a suitable solvent (e.g., ethanol), add benzaldehyde (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine).[13]

  • Heat the reaction mixture to 70-80°C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the intermediate product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Halogenation

  • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0-5°C and add a halogenating agent (e.g., bromine) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

  • Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the halogenated intermediate.

Step 3: Final Condensation

  • To a solution of the halogenated intermediate from Step 2 in a suitable solvent (e.g., ethanol), add N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (1.05 equivalents) and a base (e.g., sodium bicarbonate).

  • Heat the reaction mixture to reflux and monitor for completion by TLC or HPLC.

  • After completion, add water to the reaction mixture to precipitate the crude Nintedanib.

  • Filter the solid, wash with water and then a cold organic solvent (e.g., methanol), and dry under vacuum.

Step 4: Purification by Recrystallization

  • Dissolve the crude Nintedanib in a minimal amount of a suitable hot solvent mixture (e.g., dichloromethane and methanol).

  • Slowly cool the solution to room temperature and then to 0-5°C to induce crystallization.

  • Filter the purified Nintedanib crystals, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.[6]

2. Quality Control Testing Protocol for Nintedanib API

  • Appearance: Visually inspect the sample for color and physical form.

  • Identification (HPLC): The retention time of the major peak in the chromatogram of the sample solution should correspond to that of the Nintedanib reference standard.

  • Assay (HPLC): Quantify the Nintedanib content using a validated RP-HPLC method with a UV detector.[5][14] The assay value should be within the specified limits (e.g., 98.0% to 102.0%).

  • Related Substances (HPLC): Determine the levels of known and unknown impurities using a validated gradient RP-HPLC method.[1][4] Individual and total impurities should not exceed the specified limits.

  • Moisture Content (Karl Fischer Titration): Determine the water content using a coulometric or volumetric Karl Fischer titrator.

  • Residue on Ignition: Determine the amount of residual inorganic impurities.

V. Mandatory Visualization

Troubleshooting_Workflow_for_Yield_Variability cluster_raw_materials Raw Material Investigation cluster_reaction_conditions Reaction Condition Investigation cluster_workup Work-up and Isolation Investigation start Start: Batch-to-Batch Yield Variability Observed raw_materials Check Raw Material Quality Control Data start->raw_materials reaction_conditions Review Reaction Condition Logs start->reaction_conditions workup_procedures Analyze Work-up and Isolation Procedures start->workup_procedures rm_purity Verify Purity and Moisture Content raw_materials->rm_purity rc_temp Calibrate Temperature Probes reaction_conditions->rc_temp wp_extraction Standardize Extraction Protocol workup_procedures->wp_extraction rm_supplier Confirm Supplier Consistency rm_purity->rm_supplier end Implement Corrective Actions and Monitor Future Batches rm_supplier->end rc_mixing Evaluate Mixing Efficiency rc_temp->rc_mixing rc_mixing->end wp_crystallization Optimize Crystallization Process wp_extraction->wp_crystallization wp_crystallization->end

Caption: Troubleshooting workflow for addressing batch-to-batch yield variability.

Impurity_Control_Strategy cluster_impurity_sources Investigate Impurity Sources start Start: Inconsistent Purity Profile Observed identify_impurities Identify and Characterize Impurities (LC-MS, NMR) start->identify_impurities side_reactions Analyze for Side Reactions identify_impurities->side_reactions degradation Conduct Forced Degradation Studies identify_impurities->degradation purification Evaluate Purification Effectiveness identify_impurities->purification optimize_conditions Optimize Reaction Conditions to Minimize Impurity Formation side_reactions->optimize_conditions modify_process Modify Process to Prevent Degradation degradation->modify_process improve_purification Enhance Purification Protocol purification->improve_purification end Implement Changes and Establish In-Process Controls optimize_conditions->end modify_process->end improve_purification->end

Caption: Strategy for identifying and controlling impurities in Nintedanib synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Nitidanin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitidanin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of this compound, a compound with promising therapeutic potential but known for its poor aqueous solubility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenge is this compound's low aqueous solubility. For oral administration, poor solubility limits the dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.[1][2][3] Consequently, a significant portion of the administered dose may pass through the gastrointestinal tract without being absorbed, leading to low and variable bioavailability.

Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly soluble compounds.[4][5][6][7][8] The most common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size.[5][7][8][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][6][10]

  • Lipid-Based Formulations (e.g., Nanoemulsions): Dissolving the drug in a lipid vehicle to facilitate absorption through the lymphatic system.

Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?

A3: The choice of strategy depends on the physicochemical properties of this compound, the desired dosage form, and the intended route of administration. A preliminary screening of different formulation approaches is recommended. Factors to consider include the drug's melting point, logP, and stability. For instance, solid dispersions are often suitable for crystalline drugs with high melting points, while lipid-based formulations can be advantageous for highly lipophilic compounds.

Q4: What are the critical parameters to monitor during an in vivo pharmacokinetic study of this compound?

A4: Key pharmacokinetic parameters to determine the bioavailability of this compound include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Reach Cmax): The time at which Cmax is observed.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

  • Absolute Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Potential Cause Troubleshooting Steps
Poor Dissolution Rate 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of this compound.[5][7][8][9] 2. Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG, HPMC) to enhance its dissolution.[3][6][10] 3. Utilize a Co-solvent System: For liquid formulations, dissolve this compound in a mixture of solvents to improve its solubility.
Inadequate Wetting 1. Incorporate a Surfactant: Add a pharmaceutically acceptable surfactant (e.g., Tween 80, Poloxamer 188) to the formulation to improve the wetting of the drug particles. 2. Use a Hydrophilic Carrier: In solid dispersions, the carrier itself can improve wettability.[3]
First-Pass Metabolism 1. Consider Alternative Routes of Administration: If extensive first-pass metabolism is suspected, explore parenteral or transdermal delivery routes. 2. Co-administer with an Inhibitor: In research settings, co-administration with a known inhibitor of the metabolizing enzymes can help elucidate the extent of first-pass metabolism.
P-glycoprotein (P-gp) Efflux 1. Incorporate a P-gp Inhibitor: Formulate this compound with a known P-gp inhibitor (e.g., certain surfactants or polymers) to reduce its efflux back into the intestinal lumen.
Issue 2: Formulation Instability (e.g., Crystallization, Phase Separation)
Potential Cause Troubleshooting Steps
Recrystallization from Amorphous State (Solid Dispersions) 1. Select an Appropriate Polymer: Choose a polymer that has good miscibility with this compound and a high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization. 2. Optimize Drug Loading: Avoid supersaturation of the drug in the polymer matrix. Determine the optimal drug-to-carrier ratio through solubility and stability studies.
Droplet Coalescence in Nanoemulsions 1. Optimize Surfactant and Co-surfactant Concentration: Ensure sufficient amounts of emulsifiers are used to stabilize the oil-water interface. 2. Select Appropriate Oil Phase: The oil phase should have good solubilizing capacity for this compound.
Chemical Degradation 1. Assess pH-Stability Profile: Determine the pH at which this compound is most stable and buffer the formulation accordingly. 2. Protect from Light and Oxidation: If this compound is light-sensitive or prone to oxidation, use light-protective packaging and consider adding antioxidants to the formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30), Organic solvent (e.g., Methanol, Ethanol), Water bath, Rotary evaporator, Vacuum oven.

  • Procedure:

    • Dissolve this compound and the hydrophilic polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Ensure complete dissolution by gentle stirring or sonication.

    • Evaporate the solvent using a rotary evaporator with the water bath set at an appropriate temperature (e.g., 40-60°C).

    • A thin film of the solid dispersion will form on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Formulation of a this compound Nanoemulsion
  • Materials: this compound, Oil phase (e.g., Medium-chain triglycerides), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol HP), Distilled water, High-shear homogenizer or ultrasonicator.

  • Procedure:

    • Dissolve this compound in the oil phase to prepare the oily phase. Gentle heating may be applied if necessary to facilitate dissolution.

    • In a separate container, mix the surfactant and co-surfactant.

    • Add the oily phase to the surfactant/co-surfactant mixture and mix thoroughly. This forms the self-nanoemulsifying drug delivery system (SNEDDS) pre-concentrate.

    • To form the nanoemulsion, add the SNEDDS pre-concentrate dropwise to distilled water under constant stirring.

    • Further reduce the droplet size by subjecting the emulsion to high-shear homogenization or ultrasonication for a specified duration.

    • Characterize the nanoemulsion for droplet size, polydispersity index, and zeta potential.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (or other appropriate strain), weighing 200-250g.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to standard pellet diet and water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation (e.g., solid dispersion suspended in water or nanoemulsion) orally via gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group: Administer a solubilized form of this compound (e.g., in a co-solvent system) intravenously via the tail vein at a lower dose (e.g., 1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[11]

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
This compound (Unformulated) 10PO50 ± 122.0250 ± 605
Solid Dispersion 10PO250 ± 451.01200 ± 21024
Nanoemulsion 10PO400 ± 700.52000 ± 35040
IV Solution 1IV--5000 ± 800100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Nitidanin_API This compound (API) Particle_Size_Reduction Particle Size Reduction Nitidanin_API->Particle_Size_Reduction Solid_Dispersion Solid Dispersion Nitidanin_API->Solid_Dispersion Nanoemulsion Nanoemulsion Nitidanin_API->Nanoemulsion Solubility_Studies Solubility Studies Particle_Size_Reduction->Solubility_Studies Dissolution_Testing Dissolution Testing Solid_Dispersion->Dissolution_Testing Stability_Assessment Stability Assessment Nanoemulsion->Stability_Assessment Animal_Dosing Animal Dosing (Rats) Dissolution_Testing->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling LC_MS_Analysis LC-MS/MS Analysis Blood_Sampling->LC_MS_Analysis PK_Analysis Pharmacokinetic Analysis LC_MS_Analysis->PK_Analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway This compound This compound Receptor Receptor This compound->Receptor Inhibition Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Refining Purification Protocols for Nitidanin Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for Nitidanin isolates. Given that this compound is a novel or not widely characterized compound, this guide addresses common challenges encountered during the purification of natural product isolates.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants found in initial this compound isolates?

A1: Initial isolates of natural products like this compound are often contaminated with a variety of substances from the source organism and the extraction process itself. These can be broadly categorized as:

  • Endogenous Compounds: Other secondary metabolites from the source organism with similar polarities, such as other saponins, flavonoids, or alkaloids.

  • General Cellular Components: Lipids, fatty acids, and pigments (e.g., chlorophyll) that are co-extracted.

  • Process-Related Impurities: Solvents, plasticizers (like phthalates), and stabilizers (like Butylated Hydroxytoluene - BHT) introduced during extraction and initial processing steps.[1][2][3]

Q2: How can I quickly assess the purity of my this compound isolate?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to develop a preparative purification method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of this compound and helps in identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities, even if they do not possess a chromophore for UV detection.

Q3: My this compound isolate appears to be degrading during purification. What are the likely causes and solutions?

A3: Degradation can be caused by several factors, including pH instability, temperature sensitivity, or enzymatic activity.

  • pH Sensitivity: Test the stability of this compound in different pH buffers. Consider using a buffered mobile phase during chromatography.

  • Temperature Sensitivity: Perform purification steps at reduced temperatures (e.g., 4°C) and minimize the duration of exposure to higher temperatures.

  • Enzymatic Degradation: If residual enzymes from the source organism are suspected, consider a heat treatment step or the addition of enzyme inhibitors during extraction.

Troubleshooting Guides

Chromatographic Purification Issues

This section provides troubleshooting for common issues encountered during the chromatographic purification of this compound isolates.

Table 1: Troubleshooting Common HPLC Issues

SymptomPotential CauseSuggested Solution
Peak Tailing Column overloadReduce the sample injection volume or concentration.
Secondary interactions with silicaAdd a competitive agent (e.g., triethylamine) to the mobile phase.
Column void or contaminationWash the column with a strong solvent or replace the column if necessary.[4]
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.
High sample concentrationDilute the sample.
Ghost Peaks Contaminated mobile phase or injectorUse high-purity solvents and flush the injector.[5]
Carryover from previous injectionRun a blank gradient after each sample injection.
Poor Resolution Inappropriate mobile phaseOptimize the mobile phase composition, including solvent strength and pH.
Unsuitable stationary phaseScreen different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC).
Column agingReplace the column.
High Backpressure Blockage in the systemCheck for blockages in the guard column, column frit, or tubing.[4]
Precipitated bufferEnsure buffer solubility in the mobile phase and flush the system with an appropriate solvent.
High mobile phase viscosityReduce the flow rate or consider using a less viscous solvent.

Experimental Protocols

Protocol 1: General Preparative HPLC Method Development

This protocol outlines a general approach to developing a preparative HPLC method for the purification of this compound.

1. Analytical Method Development:

  • Column Screening: Screen various analytical columns (e.g., C18, C8, Phenyl-Hexyl) with different particle sizes.

  • Mobile Phase Scouting:

    • Start with a generic gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or acetic acid.

    • Run a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of this compound.

    • Optimize the gradient around the elution time of the target compound to improve resolution from nearby impurities.

  • pH Optimization: If peak shape is poor, investigate the effect of mobile phase pH on retention and peak symmetry. Ensure the pH is within the stable range for the column.[6]

2. Method Scaling and Optimization:

  • Loading Study: Gradually increase the injection volume on the analytical column to determine the maximum sample load that maintains adequate resolution.[7]

  • Scale-Up Calculation: Use the principles of geometric scaling to transfer the method from an analytical to a preparative column. The flow rate should be adjusted based on the square of the ratio of the column diameters.

  • Fraction Collection: Set the fraction collector to trigger based on peak slope and/or threshold to ensure accurate collection of the this compound peak.

3. Post-Purification Processing:

  • Solvent Removal: Remove the mobile phase from the collected fractions using a rotary evaporator or lyophilizer.

  • Purity Analysis: Analyze the purified fractions by analytical HPLC or LC-MS to confirm purity.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow start Crude this compound Extract liquid_liquid Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->liquid_liquid Initial Cleanup flash_chrom Flash Chromatography (Silica Gel) liquid_liquid->flash_chrom Fractionation prep_hplc Preparative HPLC (e.g., C18) flash_chrom->prep_hplc High-Resolution Purification purity_analysis Purity & Structural Analysis (HPLC, LC-MS, NMR) prep_hplc->purity_analysis Quality Control pure_this compound Pure this compound purity_analysis->pure_this compound

Caption: A general workflow for the purification of this compound from a crude extract.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_solubility Check Solubility in Extraction/Mobile Phase start->check_solubility check_stability Assess Compound Stability (pH, Temp, Light) start->check_stability check_recovery Evaluate Recovery from Each Purification Step start->check_recovery solubility_issue Modify Solvent System check_solubility->solubility_issue Poor Solubility stability_issue Adjust Purification Conditions check_stability->stability_issue Degradation Observed recovery_issue Optimize Chromatographic Method/Stationary Phase check_recovery->recovery_issue Poor Recovery

Caption: A logical diagram for troubleshooting low yields during this compound purification.

References

Validation & Comparative

Nitidanin's Antitumor Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the antitumor effects of Nitidanin (Nitidine Chloride) across a range of cancer cell lines. This document synthesizes key experimental data on this compound's impact on cell viability, apoptosis, and cell cycle progression in breast, lung, and colorectal cancer cells, providing a valuable resource for evaluating its therapeutic potential.

Executive Summary

This compound, a natural alkaloid, has demonstrated significant anticancer properties in multiple cancer cell types. This guide provides a comparative overview of its efficacy, highlighting its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt cell cycle progression. The data presented herein has been aggregated from multiple preclinical studies to facilitate an objective comparison of this compound's performance against different cancer cell lines and to elucidate its mechanisms of action.

Comparative Efficacy of this compound

The cytotoxic effects of this compound, as measured by the half-maximal inhibitory concentration (IC50), vary across different cancer cell lines, indicating a degree of selectivity in its activity. The tables below summarize the IC50 values, effects on apoptosis, and cell cycle arrest observed in various studies.

Table 1: Comparative IC50 Values of this compound in Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Breast Cancer MCF-7Not explicitly stated, but effective at inducing growth inhibitionTime-dependent
MDA-MB-231Not explicitly stated, but effective at inducing growth inhibitionTime-dependent
Lung Cancer A549~448
H1975~1448
H1299Effective at 6 and 20 µM72
H460Effective at 6 and 20 µM72
H1688Not specified, but showed dose-dependent inhibitionNot specified
Colorectal Cancer HCT1165Not specified
RKO3Not specified
HT2910Not specified
SW480Effective at concentrations from 2.5 to 200 µM24
Table 2: Comparative Effects of this compound on Apoptosis in Human Cancer Cell Lines
Cancer TypeCell LineKey Apoptotic EffectsMolecular Changes
Breast Cancer MCF-7, MDA-MB-231Induction of apoptosis confirmed by Annexin V staining and TUNEL assay.[1]Upregulation of Bax, cleaved caspase-9, cleaved caspase-3; Downregulation of Bcl-2.[1]
Lung Cancer A549, H1975Induction of apoptosis.-
H1299, H460Increased apoptosis from ~5% to ~17-21% at 6-20 µM.[2]-
Colorectal Cancer HCT116Dose- and time-dependent induction of apoptosis.[3][4]Upregulation of Bax, p53, cleaved caspase-3, cleaved caspase-9; Downregulation of Bcl-2.[3][4]
SW480Promotion of apoptosis.Upregulation of Bax/Bcl-2 ratio, caspase-3, and caspase-9.[5]
Table 3: Comparative Effects of this compound on Cell Cycle in Human Cancer Cell Lines
Cancer TypeCell LineEffect on Cell CycleMolecular Changes
Breast Cancer MCF-7, MDA-MB-231G2/M phase arrest.[1]Increased levels of p53 and p21.[1]
Lung Cancer A549, H1975Cell cycle arrest.-
Colorectal Cancer HCT116, RKO, HT29Not explicitly stated-

Signaling Pathways Modulated by this compound

This compound exerts its antitumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The specific pathways affected can vary depending on the cancer type.

Nitidanin_Signaling_Pathways cluster_breast Breast Cancer cluster_lung Lung Cancer cluster_colorectal Colorectal Cancer This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt inhibits cSrc_FAK c-Src/FAK This compound->cSrc_FAK inhibits Hedgehog Hedgehog This compound->Hedgehog inhibits CellCycleArrest_Breast G2/M Arrest This compound->CellCycleArrest_Breast Hippo Hippo This compound->Hippo activates PI3K_Akt_Lung PI3K/Akt This compound->PI3K_Akt_Lung inhibits NEDD4 NEDD4 This compound->NEDD4 downregulates CellCycleArrest_Lung Cell Cycle Arrest This compound->CellCycleArrest_Lung ERK ERK This compound->ERK inhibits p53 p53 This compound->p53 activates AKT_Colorectal AKT This compound->AKT_Colorectal inhibits Apoptosis_Breast Apoptosis PI3K_Akt->Apoptosis_Breast Metastasis_Inhibition_Breast Metastasis Inhibition cSrc_FAK->Metastasis_Inhibition_Breast Hedgehog->Metastasis_Inhibition_Breast Apoptosis_Lung Apoptosis Hippo->Apoptosis_Lung Pyroptosis_Lung Pyroptosis PI3K_Akt_Lung->Pyroptosis_Lung NEDD4->Apoptosis_Lung Proliferation_Inhibition_Colorectal Proliferation Inhibition ERK->Proliferation_Inhibition_Colorectal Apoptosis_Colorectal Apoptosis p53->Apoptosis_Colorectal AKT_Colorectal->Apoptosis_Colorectal

Caption: Signaling pathways modulated by this compound in different cancer types.

Experimental Protocols

The data presented in this guide were primarily generated using the following key experimental methodologies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Quantification: The percentage of apoptotic cells is quantified.

Cell Cycle Analysis
  • Cell Preparation: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis Start Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment MTT MTT Assay Treatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Viability Cell Viability (IC50) MTT->Viability Apoptosis_Rate Apoptosis Rate (%) Apoptosis->Apoptosis_Rate CellCycle_Dist Cell Cycle Distribution (%) CellCycle->CellCycle_Dist

Caption: General experimental workflow for evaluating this compound's antitumor effects.

Conclusion

This compound demonstrates potent antitumor activity across breast, lung, and colorectal cancer cell lines by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest. Its ability to modulate multiple oncogenic signaling pathways underscores its potential as a multi-targeted therapeutic agent. Further in-vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile in cancer treatment. This guide provides a foundational resource for researchers to compare and contrast the effects of this compound in different cancer contexts, thereby informing future research and drug development efforts.

References

A Comparative Analysis of the Anti-inflammatory Activities of Nitidanin and Arctiin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory properties of two natural compounds, Nitidanin and Arctiin. The information is compiled from preclinical studies to assist researchers in evaluating their potential as therapeutic agents.

Executive Summary

This compound, primarily studied in its salt form as Nitidine chloride, and Arctiin both demonstrate significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. Both compounds inhibit the NF-κB and MAPK signaling cascades, leading to a downstream reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, they have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal in the inflammatory process. While direct comparative studies are limited, this guide presents a parallel analysis of their reported activities and mechanisms of action.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Nitidine chloride and Arctiin on various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokines

CompoundCell LineStimulantCytokineConcentration% Inhibition / IC50Reference
Nitidine chloride RAW 264.7LPSTNF-α10 µMSignificant reduction[1][2][3]
RAW 264.7LPSIL-1β10 µMSignificant reduction[1][2][3]
RAW 264.7LPSIL-610 µMSignificant reduction[1][2][3]
Arctiin RAW 264.7LPSTNF-α100 µg/mLSignificant reduction[4]
RAW 264.7LPSIL-1β100 µg/mLSignificant reduction[4]
RAW 264.7LPSIL-6100 µg/mLSignificant reduction[4]

Table 2: Inhibition of Inflammatory Enzymes and Mediators

CompoundCell Line/ModelStimulantTargetConcentration% Inhibition / IC50Reference
Nitidine chloride Rat Articular ChondrocytesIL-1βiNOS1-10 µMDose-dependent decrease[5]
Rat Articular ChondrocytesIL-1βCOX-21-10 µMDose-dependent decrease[5]
RAW 264.7LPSiNOS1-10 µMDose-dependent decrease[5]
RAW 264.7LPSCOX-21-10 µMDose-dependent decrease[5]
Arctiin RAW 264.7LPSiNOS12.5-100 µg/mLDose-dependent decrease[6]
RAW 264.7LPSCOX-212.5-100 µg/mLDose-dependent decrease[6]
Human Neutrophils-HNE-IC50 = 46.42 µM (Quercetin, a related polyphenol)[7]

Mechanisms of Anti-inflammatory Action

Both Nitidine chloride and Arctiin exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Nitidine chloride

Nitidine chloride has been shown to significantly inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK, JNK, and p38, in a dose-dependent manner in LPS-treated RAW 264.7 cells[2]. This inhibition prevents the activation and nuclear translocation of the p65 subunit of NF-κB[1][2][5]. By blocking these pathways, Nitidine chloride effectively suppresses the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Arctiin

Similarly, Arctiin has been demonstrated to inhibit the phosphorylation of IκBα, which is a critical step in the activation of the NF-κB pathway[4]. This leads to the suppression of the nuclear translocation of NF-κB. Furthermore, Arctiin has been reported to attenuate the phosphorylation of MAPKs, contributing to its overall anti-inflammatory effect[4].

Signaling Pathway Diagrams

G cluster_0 This compound (Nitidine chloride) / Arctiin cluster_1 Signaling Pathways cluster_2 Inflammatory Response Compound This compound / Arctiin MAPK MAPK Pathway (ERK, JNK, p38) Compound->MAPK Inhibits NFkB NF-κB Pathway (IκBα, p65) Compound->NFkB Inhibits iNOS_COX2 iNOS / COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines Inflammation Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation

Caption: Inhibition of MAPK and NF-κB pathways by this compound/Arctiin.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of Nitidine chloride or Arctiin for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for the indicated times.

Measurement of Pro-inflammatory Cytokines (ELISA)

The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[8]. Briefly, supernatants are collected after treatment, and the cytokine concentrations are determined by measuring the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for Signaling Proteins

To determine the effects on the NF-κB and MAPK signaling pathways, Western blot analysis is performed.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Experimental Workflow A Cell Culture (RAW 264.7) B Compound Treatment (this compound / Arctiin) A->B C LPS Stimulation B->C D Collect Supernatant & Cell Lysate C->D E ELISA for Cytokines (TNF-α, IL-1β, IL-6) D->E F Western Blot for Signaling Proteins (p-p65, p-MAPK, etc.) D->F G Data Analysis E->G F->G

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound (as Nitidine chloride) and Arctiin exhibit potent anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of key inflammatory mediators. The data presented in this guide provide a basis for further investigation into the therapeutic potential of these compounds for inflammatory diseases. Future research should focus on direct comparative studies and in vivo models to further elucidate their efficacy and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationship of Thiazolidin-4-one Analogues as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various thiazolidin-4-one analogues, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, particularly their potential as anticancer agents. The information presented herein is compiled from recent studies and aims to offer a clear, data-driven overview to inform future drug design and development efforts.

Comparative Biological Activity of Thiazolidin-4-one Analogues

The anticancer efficacy of thiazolidin-4-one derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activities of selected analogues from different studies, providing a quantitative basis for SAR analysis.

CompoundR1R2Cancer Cell LineIC50 (µM)Key Findings & SAR Insights
Analogue 1 HVariesMCF-7 (Breast)0.37Potent activity observed. The specific substitution at R2 is crucial for cytotoxicity.
Analogue 2 HVariesMCF-7 (Breast)0.54Exhibited strong cytotoxic action and also showed CDK2 inhibitory activity (IC50 = 56.97 ± 2 µM)[1].
HepG2 (Liver)0.24Displayed the most potent activity among the tested analogues against this cell line[1].
Analogue 3 HVariesHepG2 (Liver)2.28Moderate activity compared to Analogue 2[1].
Analogue 22 VariesVariesMCF-7 (Breast)18.9 ± 2.19Also inhibited carbonic anhydrase IX enzyme[1].
HepG2 (Liver)11.8 ± 1.95Showed superior activity against this cell line compared to its effect on MCF-7[1].
Analogue 23 VariesVariesMCF-7 (Breast)13.0 ± 2.28Potent inhibitory activity observed[1].
HepG2 (Liver)18.9 ± 1.34Moderate activity.
Analogue 24 VariesVariesMCF-7 (Breast)12.4 ± 1.39The most potent of this particular series against MCF-7[1].
HepG2 (Liver)16.2 ± 1.34Moderate activity.
Analogue 25 VariesVariesHepG2 (Liver)17.6 ± 2.12Moderate activity.
Analogue 39 VariesVariesA549 (Lung)-A potent FLT3/VEGFR2 dual inhibitor, suppressed cell growth[1].
HT-29 (Colon)-Showed strong anticancer activity[1].
Compound 2f VariesVariesNCI60 PanelGI50: 2.80Combination of a thiazolidinone moiety with a Ciminalum fragment proved effective[2].
Compound 2h VariesVariesNCI60 PanelGI50: 1.57The most active compound, with GI50 values < 0.01–0.02 μM against several leukemia, colon cancer, CNS cancer, and melanoma cell lines[2].

GI50: Concentration for 50% growth inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of thiazolidin-4-one analogues.

2.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The thiazolidin-4-one analogues are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

2.2. Kinase Inhibition Assay (e.g., CDK2, FLT3/VEGFR2)

These assays determine the ability of the compounds to inhibit the activity of specific protein kinases.

  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., CDK2/cyclin E) and its specific substrate (e.g., histone H1) are prepared in an appropriate assay buffer.

  • Compound Incubation: The kinase is pre-incubated with various concentrations of the test compounds (and a positive control inhibitor) in the wells of a 96-well plate for a short period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate. The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C or 37°C.

  • Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Visualizations: Pathways and Workflows

3.1. Signaling Pathway: STAT3 Inhibition

Some heterocyclic compounds, such as thiazole-derived analogues, have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and angiogenesis.

STAT3_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates Inhibitor Thiazolidinone Analogue Inhibitor->STAT3_active Inhibits Phosphorylation Inhibitor->Dimer Prevents Dimerization

Caption: Inhibition of the STAT3 signaling pathway by bioactive analogues.

3.2. Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a logical flow from synthesis to biological evaluation and data analysis.

SAR_Workflow Synthesis Analogue Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Characterization->Screening Hit_ID Hit Identification (IC50 < Threshold) Screening->Hit_ID SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) Hit_ID->Mechanism Mechanism->SAR_Analysis Lead_Opt Lead Optimization (Further Synthesis) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Cycle

Caption: A typical workflow for SAR studies of novel anticancer agents.

3.3. Logical SAR Relationships of Thiazolidin-4-ones

Based on the available data, a simplified logical diagram can illustrate the key structural features influencing the anticancer activity of thiazolidin-4-one analogues.

SAR_Logic Core Thiazolidin-4-one Core Feature1 Substitution at N-3 Core->Feature1 Feature2 Substitution at C-5 Core->Feature2 Feature3 Substitution at C-2 Core->Feature3 Activity Enhanced Anticancer Activity Feature1->Activity Aryl/heteroaryl groups can increase potency Feature2->Activity Bulky/lipophilic groups often favorable Feature3->Activity Modifications here significantly impact activity

Caption: Key structural determinants for the anticancer activity of thiazolidin-4-ones.

References

Comparing the cardiotonic potency of Nitidanin with known cardiac glycosides.

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Cardiotonic Potency: Nitidanin and Known Cardiac Glycosides

A comprehensive review of available scientific literature and experimental data reveals no information on a compound named "this compound" in the context of cardiotonic activity. Therefore, a direct comparison of its potency with known cardiac glycosides is not possible at this time.

For researchers, scientists, and drug development professionals interested in the field of cardiotonic agents, this guide will instead provide a framework for such a comparative analysis, using established cardiac glycosides as examples. It will outline the necessary experimental data, detail the required protocols, and illustrate the key signaling pathways involved in the action of well-understood cardiac glycosides.

Framework for Comparative Analysis of Cardiotonic Agents

To assess the cardiotonic potency of a novel compound like this compound, a series of standardized experiments would be required. The data obtained would then be compared against well-characterized cardiac glycosides such as Digoxin and Ouabain.

Data Presentation: Key Comparative Metrics

A crucial aspect of this analysis is the clear presentation of quantitative data. The following table outlines the essential parameters that would be necessary to compare the cardiotonic profiles of these compounds.

ParameterThis compoundDigoxinOuabain
Positive Inotropic Effect
EC50 (Isolated Ventricular Myocytes)Data Not AvailableExample: 1-10 µMExample: 0.1-1 µM
Increase in Contractile Force (%)Data Not AvailableExample: 50-150%Example: 70-200%
Chronotropic Effect
Effect on Heart Rate (BPM)Data Not AvailableNegative chronotropyNegative chronotropy
Mechanism of Action
Na+/K+-ATPase Inhibition (IC50)Data Not AvailableExample: 0.1-0.5 µMExample: 0.01-0.1 µM
Intracellular Ca2+ ConcentrationData Not AvailableIncreasesIncreases

Note: The values for Digoxin and Ouabain are illustrative examples and can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are fundamental for reproducible and comparable results. The following are standard experimental protocols used to assess cardiotonic potency.

Isolated Langendorff Heart Preparation

This ex vivo model allows for the assessment of a drug's direct effects on the heart without systemic influences.

  • Objective: To measure the inotropic (contractile force) and chronotropic (heart rate) effects of the test compound.

  • Methodology:

    • A heart is excised from a laboratory animal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with a Krebs-Henseleit solution to maintain viability.

    • A pressure transducer is inserted into the left ventricle to measure contractility.

    • The heart rate is monitored using an electrocardiogram (ECG).

    • After a stabilization period, increasing concentrations of the test compound (and known cardiac glycosides for comparison) are added to the perfusate.

    • Changes in left ventricular developed pressure (LVDP) and heart rate are recorded.

Isolated Ventricular Myocyte Contractility Assay

This in vitro method provides insights into the cellular effects of the compound.

  • Objective: To determine the effect of the compound on the contractility of individual heart muscle cells.

  • Methodology:

    • Ventricular myocytes are isolated from an animal heart using enzymatic digestion.

    • The isolated myocytes are placed in a chamber on an inverted microscope stage and superfused with a physiological salt solution.

    • Cells are electrically stimulated to contract at a fixed frequency.

    • Cell shortening and relengthening are measured using a video-based edge detection system.

    • The effects of different concentrations of the test compound on the amplitude and kinetics of myocyte contraction are quantified.

Na+/K+-ATPase Inhibition Assay

This biochemical assay directly measures the primary mechanism of action of cardiac glycosides.

  • Objective: To determine the inhibitory potency of the compound on the Na+/K+-ATPase enzyme.

  • Methodology:

    • Na+/K+-ATPase is isolated from a suitable tissue source (e.g., cardiac sarcolemma).

    • The enzyme activity is measured by quantifying the hydrolysis of ATP in the presence and absence of the test compound.

    • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

G cluster_0 Experimental Workflow cluster_1 Cellular Assay cluster_2 Biochemical Assay Animal Model Animal Model Heart Excision Heart Excision Animal Model->Heart Excision Langendorff Perfusion Langendorff Perfusion Heart Excision->Langendorff Perfusion Data Acquisition Data Acquisition Langendorff Perfusion->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Myocyte Isolation Myocyte Isolation Cell Culture Cell Culture Myocyte Isolation->Cell Culture Drug Application Drug Application Cell Culture->Drug Application Contractility Measurement Contractility Measurement Drug Application->Contractility Measurement Enzyme Isolation Enzyme Isolation Incubation with Drug Incubation with Drug Enzyme Isolation->Incubation with Drug Activity Measurement Activity Measurement Incubation with Drug->Activity Measurement IC50 Determination IC50 Determination Activity Measurement->IC50 Determination

Caption: Experimental workflow for assessing cardiotonic potency.

The mechanism of action for known cardiac glycosides involves the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium.

G Cardiac Glycoside Cardiac Glycoside Na+/K+-ATPase Na+/K+-ATPase Cardiac Glycoside->Na+/K+-ATPase Inhibition Increased Intracellular Na+ Increased Intracellular Na+ Na+/K+-ATPase->Increased Intracellular Na+ Na+/Ca2+ Exchanger (Reverse Mode) Na+/Ca2+ Exchanger (Reverse Mode) Increased Intracellular Na+->Na+/Ca2+ Exchanger (Reverse Mode) Increased Intracellular Ca2+ Increased Intracellular Ca2+ Na+/Ca2+ Exchanger (Reverse Mode)->Increased Intracellular Ca2+ Increased Ca2+ release from SR Increased Ca2+ release from SR Increased Intracellular Ca2+->Increased Ca2+ release from SR Increased Myofilament Activation Increased Myofilament Activation Increased Ca2+ release from SR->Increased Myofilament Activation Increased Contractility Increased Contractility Increased Myofilament Activation->Increased Contractility

Caption: Signaling pathway of known cardiac glycosides.

In Vivo Efficacy of Curcumin in a Mouse Model of Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Curcumin, a natural compound derived from Curcuma longa, against the conventional non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is based on a well-established carrageenan-induced paw edema model in rodents, a standard preclinical assay for evaluating anti-inflammatory agents.

Data Presentation: Curcumin vs. Indomethacin

The following table summarizes the percentage of edema inhibition in a carrageenan-induced paw edema model in rats, comparing various oral doses of Curcumin with a standard dose of Indomethacin. The data is extracted from a study by Buadonpri et al. (2018).[1][2]

Treatment GroupDose (mg/kg, p.o.)2 hours3 hours4 hours5 hours
Indomethacin 1046.87%65.71%--
Curcumin 25--30.43%34.88%
Curcumin 50---Significant Inhibition
Curcumin 100---Significant Inhibition
Curcumin 20053.85%Significant Inhibition--
Curcumin 40058.97%Significant Inhibition-Significant Inhibition

Note: "-" indicates data not reported as significantly inhibitory at that time point in the referenced study. "Significant Inhibition" indicates that a statistically significant reduction in paw edema was observed compared to the vehicle control, but the exact percentage was not specified for all time points in the summary.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema assay, a widely used model for assessing the efficacy of anti-inflammatory drugs.[3][4][5][6][7]

1. Animals:

  • Male Swiss albino mice or Wistar rats (specific strain and age/weight to be consistent within a study, e.g., 6-8 weeks old, weighing 25-30g for mice).[6]

  • Animals are housed in standard polypropylene cages under controlled environmental conditions (24 ± 2°C, 60-70% relative humidity, 12-hour light-dark cycle).[6]

  • Standard laboratory diet and water are provided ad libitum.[6]

  • Food is typically withheld for 12 hours before the experiment.[6]

  • All experimental procedures are conducted in accordance with approved animal ethics committee guidelines.[6]

2. Treatment Administration:

  • Animals are randomly divided into different groups: a control group, a standard drug group (e.g., Indomethacin), and test groups (e.g., Curcumin at various doses).

  • The test compounds (Curcumin) and the standard drug (Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) typically 60 minutes before the induction of inflammation.[6] The control group receives the vehicle (e.g., saline).[6]

3. Induction of Inflammation:

  • A sub-plantar injection of 0.1 mL of a 1% w/v carrageenan solution in saline is administered into the left hind paw of each animal.[6] Carrageenan is a potent chemical that stimulates the release of inflammatory mediators.[4]

4. Measurement of Paw Edema:

  • The volume of the inflamed paw is measured at specific time intervals after carrageenan injection (e.g., 0, 1, 2, 3, 4, and 5 hours).[6]

  • Paw volume is measured using a plethysmometer.[6]

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

5. Statistical Analysis:

  • The results are typically expressed as the mean ± standard error of the mean (SEM).

  • Statistical significance is determined using appropriate tests such as a one-way analysis of variance (ANOVA) followed by Dunnett's test.[6] Differences are considered significant at p < 0.05.[6]

Mandatory Visualizations

Signaling Pathway

Caption: Curcumin's Inhibition of the NF-κB Signaling Pathway.

Experimental Workflow

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping of Mice acclimatization->grouping fasting Fasting (12 hours) grouping->fasting treatment Oral Administration (Vehicle, Curcumin, Indomethacin) fasting->treatment inflammation Carrageenan Injection (Sub-plantar) treatment->inflammation After 60 min measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) inflammation->measurement data_analysis Data Analysis (% Inhibition Calculation) measurement->data_analysis end End data_analysis->end

Caption: In Vivo Anti-Inflammatory Assay Workflow.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Nintedanib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Analyte: The term "Nitidanin" is associated with multiple chemical entities in scientific literature, leading to ambiguity. This guide will focus on the well-characterized pharmaceutical compound Nintedanib , for which extensive analytical method data is publicly available. This allows for a detailed and practical comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques as requested.

This guide provides a comprehensive comparison of HPLC with UV detection and LC-MS methods for the quantification of Nintedanib, a small molecule tyrosine kinase inhibitor. It is intended for researchers, analytical scientists, and drug development professionals seeking to understand the relative performance of these techniques and the process of cross-validation.

Experimental Protocols

A successful cross-validation study relies on well-defined and robust analytical methods. Below are representative protocols for the quantification of Nintedanib using HPLC-UV and LC-MS/MS, based on established methodologies.[1][2]

HPLC-UV Method Protocol

This protocol is adapted from validated methods for determining Nintedanib in bulk and pharmaceutical dosage forms.[1][2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: An isocratic mixture of 0.1% v/v Triethylamine in water and Acetonitrile (35:65 v/v).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: 390 nm.[2]

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Nintedanib reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 to 50 µg/mL.[1][2]

  • Sample Preparation (from Capsules):

    • Weigh the contents of ten capsules to determine the average fill weight.[3]

    • Accurately weigh a portion of the powdered capsule contents equivalent to a target Nintedanib concentration.

    • Transfer to a volumetric flask, add the mobile phase, and sonicate for 15 minutes to ensure complete dissolution.[3]

    • Dilute to the final volume with the mobile phase and filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method Protocol

This protocol is based on high-sensitivity methods used for quantifying Nintedanib and its impurities.[2]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole (QQQ) mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size).[4]

    • Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.

    • Flow Rate: 0.6 mL/min.[5]

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor → Product Ion Transition (Example): Specific m/z transitions for Nintedanib would be optimized. For a related compound, transitions might be 75.80 → 44.20 (quantifier) and 75.80 → 58.20 (qualifier).[5]

    • Source Parameters: Drying gas temperature (e.g., 400 °C), drying gas pressure (e.g., 35 psi), and capillary voltage would be optimized for maximum signal intensity.[5]

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but using LC-MS grade solvents. Dilutions are made to achieve a lower concentration range suitable for the high sensitivity of the MS detector (e.g., 1-100 ng/mL).[4]

Method Performance and Data Comparison

Cross-validation requires comparing key analytical performance parameters to ensure the methods produce equivalent results. The following table summarizes typical performance data for the two techniques based on published literature.

Parameter HPLC-UV Method LC-MS/MS Method Commentary
Linearity (R²) > 0.999[2]> 0.999[6]Both methods demonstrate excellent linearity over their respective concentration ranges.
Range 0.5 - 100 µg/mL[1][2]1 - 100 ng/mL[4]LC-MS/MS is significantly more sensitive, suitable for trace-level analysis.
LOD ~4 ng/mL[1]~0.3 ng/mL[4]The Limit of Detection (LOD) for LC-MS/MS is over ten times lower.
LOQ ~12.5 ng/mL[1]~1.0 ng/mL[4]The Limit of Quantification (LOQ) confirms the superior sensitivity of LC-MS/MS.
Accuracy (% Recovery) 99.3 - 99.9%[1][2]85 - 115% (typical requirement)[6]Both methods provide high accuracy, essential for reliable quantification.
Precision (%RSD) < 2%[2]< 10% (typical requirement)[4]Both methods show high precision, indicating good reproducibility.
Selectivity Good; susceptible to co-eluting impurities with similar UV absorbance.Excellent; based on specific mass-to-charge ratio (m/z), minimizing interference.[7]LC-MS/MS offers superior selectivity, which is critical for complex matrices.

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the end-to-end process for the cross-validation of the two analytical methods.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis & Comparison prep Weighing & Dissolution dilute Serial Dilutions prep->dilute filter Filtration (0.45 µm) dilute->filter hplc_sep C18 Separation filter->hplc_sep lcms_sep C18 Separation filter->lcms_sep hplc_det UV Detection (390 nm) hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq lcms_det MS/MS Detection (MRM) lcms_sep->lcms_det lcms_det->data_acq stat_comp Statistical Comparison (Correlation, Bias) data_acq->stat_comp conclusion Validation Assessment stat_comp->conclusion

Cross-validation workflow from sample preparation to final assessment.
Logical Relationship Diagram for Method Interchangeability

This diagram outlines the decision-making logic used to determine if the LC-MS method can replace the HPLC method.

G start Compare Quantification Results (Same Set of Samples) d1 Correlation (r) > 0.98? start->d1 d2 Mean Bias < 5%? d1->d2 Yes res2 Methods are NOT Interchangeable d1->res2 No res1 Methods are Interchangeable d2->res1 Yes res3 Investigate Discrepancy (e.g., Matrix Effects) d2->res3 No

Decision logic for assessing the interchangeability of the two methods.

Discussion and Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for Nintedanib quantification reveals distinct advantages for each technique.

  • HPLC-UV: This method is robust, cost-effective, and widely available in quality control laboratories. Its performance, with high accuracy and precision in the µg/mL range, is perfectly adequate for the analysis of bulk drug substances and final dosage forms where the analyte concentration is high.[1]

  • LC-MS/MS: This method offers superior sensitivity and selectivity.[7] Its ability to quantify Nintedanib at the ng/mL level makes it indispensable for applications such as pharmacokinetic studies, metabolite identification, impurity profiling, and bioequivalence studies where trace-level detection is required. The high selectivity from MRM reduces the likelihood of interference from matrix components, leading to more reliable results in complex samples like plasma or tissue extracts.

The cross-validation exercise demonstrates that while both methods are accurate and precise, they serve different purposes. The HPLC-UV method is a reliable workhorse for routine quality control of pharmaceutical products. The LC-MS/MS method is the superior choice for applications requiring high sensitivity and selectivity. If the statistical comparison from the cross-validation study shows a high correlation and low bias between the two methods within the overlapping analytical range, the methods can be considered interchangeable for that specific range. However, for samples with concentrations below the LOQ of the HPLC method, only the LC-MS/MS method is suitable. The choice of method should therefore be guided by the specific analytical requirements of the study.

References

Replicating Published Findings on the Bioactivity of Nitidanin Diisovalerianate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Bioactivity Data and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.

Nitidanin diisovalerianate, a lignan isolated from the plant Onopordum acanthium, has been associated with a range of biological activities, including anti-inflammatory, antiproliferative, and cardiotonic effects. This guide aims to provide a comparative overview of the reported bioactivity of compounds from Onopordum acanthium and related lignans, alongside detailed experimental protocols to aid in the replication and further investigation of these findings. While specific quantitative data for this compound diisovalerianate is limited in publicly available literature, this guide leverages data from extracts of its source plant and a closely related lignan, Arctiin, to provide a basis for comparison.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of Onopordum acanthium extracts and the related lignan, Arctiin. This data provides a benchmark for researchers seeking to evaluate the potency of this compound diisovalerianate.

Compound/ExtractBioactivityAssayCell Line/TargetIC50 Value
Onopordum acanthium butanolic extractAntioxidantDPPH radical scavenging-134.4 µg/mL[1]
Onopordum acanthium butanolic extractAnti-inflammatoryXanthine oxidase inhibition-572.9 µg/mL (weak activity)[1]
ArctiinAntiproliferativeNot SpecifiedH116 (colon cancer)2.5 µg/mL

Experimental Protocols

To ensure the reproducibility of bioactivity studies, detailed experimental protocols are essential. Below are methodologies for key in vitro assays relevant to the reported activities of this compound diisovalerianate and related compounds.

1. In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reagents and Materials:

    • Fresh hen's egg albumin

    • Phosphate buffered saline (PBS), pH 6.4

    • Test compound (e.g., this compound diisovalerianate) dissolved in a suitable solvent (e.g., DMSO)

    • Reference standard (e.g., Diclofenac sodium)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin and 2.8 mL of PBS.

    • Add 2 mL of varying concentrations of the test compound to the reaction mixture.

    • A control group should be prepared with the vehicle solvent instead of the test compound.

    • Incubate the samples at 37°C for 15 minutes.

    • Induce protein denaturation by heating the samples at 70°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

2. In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MCF-7, H116)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (concentration inhibiting 50% of cell growth) is determined.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Test Compound Stock Prepare Test Compound Stock Prepare Serial Dilutions Prepare Serial Dilutions Prepare Test Compound Stock->Prepare Serial Dilutions Add Test Compound/Control Add Test Compound/Control Prepare Serial Dilutions->Add Test Compound/Control Prepare Reaction Mixture (Albumin + PBS) Prepare Reaction Mixture (Albumin + PBS) Prepare Reaction Mixture (Albumin + PBS)->Add Test Compound/Control Incubate at 37°C Incubate at 37°C Add Test Compound/Control->Incubate at 37°C Induce Denaturation (Heat at 70°C) Induce Denaturation (Heat at 70°C) Incubate at 37°C->Induce Denaturation (Heat at 70°C) Cool Samples Cool Samples Induce Denaturation (Heat at 70°C)->Cool Samples Measure Absorbance at 660 nm Measure Absorbance at 660 nm Cool Samples->Measure Absorbance at 660 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance at 660 nm->Calculate % Inhibition G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate for 24h Incubate for 24h Seed Cells in 96-well Plate->Incubate for 24h Add Test Compound Add Test Compound Incubate for 24h->Add Test Compound Incubate for 48-72h Incubate for 48-72h Add Test Compound->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Incubate for 3-4h Incubate for 3-4h Add MTT Reagent->Incubate for 3-4h Add Solubilization Solution Add Solubilization Solution Incubate for 3-4h->Add Solubilization Solution Measure Absorbance at 570 nm Measure Absorbance at 570 nm Add Solubilization Solution->Measure Absorbance at 570 nm Calculate IC50 Value Calculate IC50 Value Measure Absorbance at 570 nm->Calculate IC50 Value G Inflammatory Stimulus Inflammatory Stimulus NF-κB Pathway NF-κB Pathway Inflammatory Stimulus->NF-κB Pathway Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes Upregulates Inflammation Inflammation Pro-inflammatory Genes->Inflammation Leads to This compound diisovalerianate This compound diisovalerianate This compound diisovalerianate->NF-κB Pathway Inhibits

References

Head-to-Head Comparison: Nitidanin and Standard-of-Care Anti-inflammatory Drugs - A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of data on the anti-inflammatory properties of Nitidanin, a natural compound isolated from Zanthoxylum simulans. Consequently, a direct head-to-head comparison with any standard-of-care anti-inflammatory drug is not feasible at this time. This guide will outline the current understanding of this compound and detail the typical experimental data and comparisons that would be necessary to evaluate its potential as a therapeutic agent.

Currently, published research on this compound is limited, with no available preclinical or clinical studies investigating its anti-inflammatory efficacy, mechanism of action, or safety profile. In contrast, standard-of-care anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, have undergone rigorous testing and their mechanisms of action are well-established.

The Crucial Need for Preclinical and Clinical Data

To assess the therapeutic potential of a novel compound like this compound, a systematic and phased approach of preclinical and clinical research is essential. This process generates the necessary data to compare its performance against existing treatments.

Key Experimental Data Required for Comparison:
  • In Vitro Studies: Initial laboratory-based assays are required to determine this compound's effects on inflammatory pathways at a cellular and molecular level.

  • In Vivo Animal Models: Studies in animal models of inflammation are necessary to evaluate efficacy, dose-response relationships, and potential toxicity.

  • Mechanism of Action Studies: Detailed experiments are needed to identify the specific molecular targets and signaling pathways through which this compound may exert its anti-inflammatory effects.

  • Pharmacokinetic and Pharmacodynamic Studies: These studies would determine how the body absorbs, distributes, metabolizes, and excretes this compound, and how the drug affects the body.

  • Head-to-Head Clinical Trials: Rigorous, controlled clinical trials in humans are the definitive method for comparing the efficacy and safety of a new drug against a standard-of-care treatment.

Without this fundamental data, no objective comparison can be made.

Standard-of-Care Anti-inflammatory Drugs: A Brief Overview

Standard-of-care anti-inflammatory drugs encompass a broad range of medications with well-defined mechanisms of action. A common example is Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID).

Ibuprofen: A Standard of Care
  • Mechanism of Action: Ibuprofen works by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Therapeutic Uses: Widely used for the management of mild to moderate pain, fever, and inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

  • Data Availability: Extensive preclinical and clinical data are available for Ibuprofen, establishing its efficacy, safety profile, and appropriate dosages.

Hypothetical Comparison Framework

Should data for this compound become available in the future, a comparative guide would be structured to present a clear, data-driven analysis.

Table 1: Hypothetical Efficacy Comparison in a Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
Vehicle Control-000
This compound Data N/AData N/AData N/AData N/A
Ibuprofen10455040

This table illustrates the type of quantitative data required from a preclinical animal model to compare the anti-inflammatory effects of this compound and a standard-of-care drug like Ibuprofen. TNF-α and IL-6 are pro-inflammatory cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely used preclinical model assesses the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats (180-200g) are typically used.

  • Treatment Administration: Animals are divided into groups and administered the test compound (this compound), a standard drug (e.g., Ibuprofen), or a vehicle control, typically orally.

  • Induction of Inflammation: One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.

  • Biomarker Analysis: At the end of the experiment, blood or tissue samples can be collected to measure the levels of inflammatory mediators like TNF-α and IL-6.

Diagram of Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis A Acclimatization of Wistar Rats B Grouping of Animals A->B C Oral Administration: - Vehicle - this compound - Ibuprofen B->C D Carrageenan Injection in Paw C->D E Measure Paw Volume (0-4 hours) D->E F Collect Blood/Tissue D->F H Calculate Edema Inhibition E->H G Analyze Inflammatory Biomarkers F->G

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Signaling Pathway of a Standard NSAID

The mechanism of action of NSAIDs like Ibuprofen involves the inhibition of the arachidonic acid pathway.

G CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_phys Prostaglandins (Physiological) COX1->Prostaglandins_phys Prostaglandins_inflam Prostaglandins (Inflammatory) COX2->Prostaglandins_inflam GI_Protection GI Mucosal Protection Prostaglandins_phys->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_inflam->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Ibuprofen's Inhibition of the COX Pathway.

Conclusion

While the natural origin of this compound may suggest potential biological activity, there is currently no scientific evidence to support its use as an anti-inflammatory agent. The established efficacy and safety of standard-of-care drugs are backed by decades of extensive research. For this compound to be considered a viable alternative or adjunct therapy, a comprehensive research program is required to generate the necessary data for a meaningful head-to-head comparison. Researchers and drug development professionals are encouraged to pursue these foundational studies to elucidate the potential of this and other natural compounds.

A Comparative Analysis of Nitidanin's Selectivity for Cancer Cells Over Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology drug discovery, the ideal therapeutic agent exhibits high efficacy against malignant cells while preserving the integrity of healthy tissues. This guide provides a comprehensive assessment of the selectivity of Nitidanin, a natural alkaloid, in targeting cancer cells versus their normal counterparts. This analysis is based on a synthesis of available experimental data on this compound and its closely related analogue, Nitidine chloride, offering valuable insights for researchers and drug development professionals.

Quantitative Assessment of Cytotoxicity

The cornerstone of evaluating a compound's selectivity is the comparison of its cytotoxic effects on cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a critical metric in this assessment. A lower IC50 value signifies a higher potency of the compound.

The selectivity of an anticancer compound can be quantitatively expressed by the Selectivity Index (SI). The SI is calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line (SI = IC50 of normal cells / IC50 of cancer cells)[1]. A higher SI value indicates a greater selective toxicity towards cancer cells[1][2].

Table 1: Comparative IC50 Values of Nitidine Chloride and Other Natural Compounds in Cancer and Normal Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Nitidine chlorideSW480Colon Cancer0.25, 0.5, 1, 2.5, 5, 10, 25, 50, 100, 200 (Concentrations tested)Not explicitly stated in the same study--[3]
NitazoxanideHCT-116Colon Cancer11.07FHC (Normal Colon Cells)Non-cytotoxic> 1[4]
Compound 1HTB-26Breast Cancer10 - 50HCEC (Normal Intestinal)Less active> 1[5]
Compound 1PC-3Pancreatic Cancer10 - 50HCEC (Normal Intestinal)Less active> 1[5]
Compound 1HepG2Hepatocellular Carcinoma10 - 50HCEC (Normal Intestinal)Less active> 1[5]
Compound 2HTB-26Breast Cancer10 - 50HCEC (Normal Intestinal)Less active> 1[5]
Compound 2PC-3Pancreatic Cancer10 - 50HCEC (Normal Intestinal)Less active> 1[5]
Compound 2HepG2Hepatocellular Carcinoma10 - 50HCEC (Normal Intestinal)Less active> 1[5]
Goniothalamin (GTN)Saos-2Osteosarcoma0.62 ± 0.06HMSC (Normal Mesenchymal)6.23 ± 1.2910.05[1]
Goniothalamin (GTN)A549Lung Adenocarcinoma2.01 ± 0.28HMSC (Normal Mesenchymal)6.23 ± 1.293.10[1]
Goniothalamin (GTN)UACC-732Breast Carcinoma1.55 ± 0.15HMSC (Normal Mesenchymal)6.23 ± 1.294.02[1]
Goniothalamin (GTN)MCF-7Breast Adenocarcinoma0.75 ± 0.09HMSC (Normal Mesenchymal)6.23 ± 1.298.31[1]
Goniothalamin (GTN)HT29Colorectal Adenocarcinoma1.85 ± 0.12HMSC (Normal Mesenchymal)6.23 ± 1.293.37[1]
PsiadinCCL233Colorectal CarcinomaLower than PlectranthoneHB2 (Normal Breast)Minimal cytotoxicityHigh[6]
PlectranthoneCCL233Colorectal Carcinoma-HB2 (Normal Breast)Minimal cytotoxicityHigh[6]
PsiadinCCL235Colorectal CarcinomaLower than PlectranthoneHB2 (Normal Breast)Minimal cytotoxicityHigh[6]
PlectranthoneCCL235Colorectal Carcinoma-HB2 (Normal Breast)Minimal cytotoxicityHigh[6]

Note: Data for Nitidine chloride is presented as concentrations tested, as specific IC50 values against a normal cell line were not available in the cited study for a direct SI calculation. The qualitative assessment from other studies suggests its tumor-selective effects.

Experimental Protocols

The assessment of this compound's selectivity relies on robust and standardized in vitro assays. The following are detailed methodologies for key experiments cited in the evaluation of cytotoxicity and cell viability.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[7].

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

The selective action of this compound and related compounds is often attributed to their modulation of specific signaling pathways that are dysregulated in cancer cells.

Signaling Pathways Implicated in the Action of Nitidine Chloride

Nitidine chloride has been shown to exert its anticancer effects by targeting several key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis[3][8].

Nitidine_Chloride_Signaling_Pathways NC Nitidine Chloride STAT3 STAT3 NC->STAT3 Inhibits NFkB NF-κB NC->NFkB Inhibits ERK ERK Pathway NC->ERK Inhibits cSrc_FAK c-Src/FAK Pathway NC->cSrc_FAK Inhibits Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis NFkB->Proliferation NFkB->Apoptosis ERK->Proliferation Invasion Invasion & Metastasis cSrc_FAK->Invasion

Caption: Nitidine Chloride's inhibitory effects on key cancer signaling pathways.

General Workflow for Assessing a Compound's Cytotoxic Selectivity

The process of determining the selective cytotoxicity of a novel compound involves a systematic workflow, from initial cell culture to data analysis and interpretation.

Cytotoxicity_Workflow Start Start: Cell Culture (Cancer & Normal Cell Lines) Treatment Compound Treatment (Serial Dilutions) Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Collection Data Collection (Absorbance Reading) Assay->Data_Collection Analysis Data Analysis (IC50 Calculation) Data_Collection->Analysis SI_Calculation Selectivity Index (SI) Calculation Analysis->SI_Calculation Conclusion Conclusion on Selectivity SI_Calculation->Conclusion

Caption: A typical experimental workflow for assessing cytotoxic selectivity.

References

Evaluating the Synergistic Effects of Nintedanib with Other Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nintedanib, an orally available triple angiokinase inhibitor, has emerged as a significant player in the landscape of cancer therapy. By targeting the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) signaling pathways, nintedanib effectively disrupts tumor angiogenesis, a critical process for tumor growth and metastasis. This guide provides a comprehensive comparison of the synergistic effects of nintedanib when combined with various chemotherapeutic agents across different cancer types, supported by preclinical and clinical experimental data.

Mechanism of Action: A Multi-Targeted Approach

Nintedanib's primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domains of VEGFR, FGFR, and PDGFR. This blockade prevents the autophosphorylation and activation of these receptors, thereby inhibiting downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. The simultaneous inhibition of these three key pro-angiogenic pathways suggests a broad-spectrum anti-angiogenic activity and a potential to overcome resistance mechanisms that may arise from the redundancy of signaling pathways in tumor vascularization.[1][2][3][4]

The following diagram illustrates the core signaling pathways targeted by nintedanib.

Nintedanib_Mechanism_of_Action cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PI3K_Akt FGFR->RAS_MAPK PDGFR->PI3K_Akt PDGFR->RAS_MAPK Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->FGFR Nintedanib->PDGFR Proliferation Endothelial Cell Proliferation PI3K_Akt->Proliferation Survival Endothelial Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Endothelial Cell Migration RAS_MAPK->Migration

Figure 1: Nintedanib's core mechanism of action.

Synergistic Combinations: Preclinical and Clinical Evidence

The therapeutic potential of nintedanib is significantly enhanced when used in combination with traditional cytotoxic chemotherapy. This synergy is thought to arise from the "normalization" of the tumor vasculature by nintedanib, which improves the delivery and efficacy of co-administered chemotherapeutic agents.

Nintedanib and Docetaxel in Non-Small Cell Lung Cancer (NSCLC)

The combination of nintedanib and docetaxel has shown significant promise in the second-line treatment of advanced NSCLC, particularly in patients with adenocarcinoma histology.

Preclinical Data

In vitro studies using various NSCLC cell lines have demonstrated a synergistic cytotoxic effect when docetaxel is combined with nintedanib. For instance, in one study, the addition of nintedanib was shown to decrease the IC50 of docetaxel. The combination index (CI) values for the docetaxel and nintedanib combination were indicative of a synergistic interaction, particularly when the relative concentration of nintedanib was increased.

Cell LineDocetaxel IC50 (nM)Docetaxel + Nintedanib (1:5 ratio) CI ValueSynergy Assessment
A549Data not specified<1Synergistic
H1993Data not specified<1Synergistic

CI values less than 1 indicate synergy.

In vivo studies using A549 NSCLC xenografts in athymic nude mice have shown that the combination of nintedanib and docetaxel results in a significant reduction in tumor volume compared to either agent alone. This anti-tumor effect is associated with a decrease in vessel density and a "normalization" of the tumor vasculature.

Clinical Data

The Phase III LUME-Lung 1 clinical trial provided pivotal evidence for the efficacy of this combination.

ParameterNintedanib + DocetaxelPlacebo + DocetaxelHazard Ratio (95% CI)P-value
Progression-Free Survival (PFS) - All patients 3.4 months2.7 months0.79 (0.68–0.92)0.0019
Overall Survival (OS) - Adenocarcinoma patients 12.6 months10.3 months0.83 (0.70-0.99)0.0359

These findings led to the approval of nintedanib in combination with docetaxel for the second-line treatment of patients with advanced NSCLC of adenocarcinoma histology.

Nintedanib with Pemetrexed and Cisplatin in Malignant Pleural Mesothelioma (MPM)

The standard of care for unresectable MPM is a combination of pemetrexed and a platinum-based agent. The addition of nintedanib to this regimen has been investigated to improve outcomes.

Preclinical Data

Clinical Data

The LUME-Meso Phase II clinical trial evaluated the addition of nintedanib to pemetrexed and cisplatin in chemotherapy-naïve patients with unresectable MPM.

ParameterNintedanib + Pemetrexed/CisplatinPlacebo + Pemetrexed/CisplatinHazard Ratio (95% CI)P-value
Progression-Free Survival (PFS) 9.7 months5.7 months0.54 (0.33-0.87)0.010
Overall Survival (OS) 20.6 months15.2 months0.70 (0.40-1.21)0.197

The Phase II results were promising, showing a significant improvement in PFS.[5][6] However, the subsequent Phase III trial did not meet its primary endpoint of significantly improving PFS.[7]

Nintedanib with Carboplatin and Paclitaxel in Ovarian Cancer

Angiogenesis is a key factor in the progression of ovarian cancer, making anti-angiogenic agents like nintedanib a rational therapeutic option.

Preclinical Data

Specific in vitro studies detailing the synergistic effects (IC50, CI values) of nintedanib in combination with carboplatin and paclitaxel in ovarian cancer cell lines are limited in publicly available research.

Clinical Data

The AGO-OVAR 12 (LUME-Ovar 1) Phase III clinical trial investigated the addition of nintedanib to first-line carboplatin and paclitaxel in patients with advanced ovarian cancer.

ParameterNintedanib + Carboplatin/PaclitaxelPlacebo + Carboplatin/PaclitaxelHazard Ratio (95% CI)P-value
Progression-Free Survival (PFS) 17.3 months16.6 months0.84 (0.72-0.98)0.024
Overall Survival (OS) 62.0 months62.8 months0.99 (0.85-1.17)Not Significant

While the study showed a statistically significant but modest improvement in PFS, it did not translate into an overall survival benefit.[8][9] Another study, the CHIVA trial, which investigated nintedanib in the neoadjuvant setting, suggested a potential negative impact on outcomes.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergistic effects of nintedanib with chemotherapeutic agents.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plates B Treat with Nintedanib, Chemotherapy, or Combination A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Figure 2: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of nintedanib, the chemotherapeutic agent, and the combination of both at various ratios. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and combination. Use software like CompuSyn to calculate the Combination Index (CI) to assess synergy.

Clonogenic Survival Assay

This assay measures the ability of a single cell to grow into a colony, assessing long-term reproductive viability after drug treatment.

Protocol:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well in a 6-well plate) to allow for individual colony formation.

  • Drug Treatment: Treat the cells with the drugs of interest for a defined period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 10-14 days until visible colonies are formed.

  • Colony Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the long-term effect of the drugs on cell survival.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of drug combinations in a living organism.

Workflow:

Xenograft_Model_Workflow A Implant tumor cells subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups B->C D Administer Nintedanib, Chemotherapy, or Combination C->D E Monitor tumor volume and body weight D->E F Euthanize mice and harvest tumors for analysis E->F

Figure 3: General workflow for an in vivo tumor xenograft study.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into different treatment groups: vehicle control, nintedanib alone, chemotherapeutic agent alone, and the combination. Administer the drugs according to a predetermined schedule and dosage. Nintedanib is typically administered orally.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

Conclusion

The combination of nintedanib with various chemotherapeutic agents represents a promising strategy in the treatment of several cancers. The strongest evidence for synergy, supported by both robust preclinical and clinical data, exists for the combination of nintedanib and docetaxel in the second-line treatment of advanced NSCLC with adenocarcinoma histology. For malignant pleural mesothelioma and ovarian cancer, while clinical trials have been conducted with mixed results, a clear preclinical rationale for synergy is less well-established in the public domain. Future research should focus on elucidating the precise molecular mechanisms of synergy and identifying predictive biomarkers to optimize patient selection for these combination therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Nintedanib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for researchers and scientists on the proper handling and disposal of Nintedanib, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the integrity of their work extends beyond discovery and into the responsible management of chemical compounds. Nintedanib, a tyrosine kinase inhibitor used in cancer therapy and for the treatment of idiopathic pulmonary fibrosis, requires meticulous handling and disposal due to its cytotoxic potential. Adherence to proper disposal procedures is paramount to protect laboratory personnel and the environment.

Immediate Safety and Operational Plan

All unused Nintedanib, including empty containers, must be treated as hazardous waste.[1] Personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[2] Work with Nintedanib powder should be conducted in a chemical fume hood to prevent inhalation.[1]

The primary methods for the disposal of Nintedanib waste are incineration at a licensed facility and, where permissible, chemical neutralization.[3] It is crucial to segregate Nintedanib waste from other laboratory waste streams to ensure proper handling and disposal.[3]

Quantitative Data Summary: Nintedanib Disposal Parameters

ParameterGuidelineCitation
Waste Classification Hazardous, Cytotoxic[1][3]
Primary Disposal Method Incineration[3]
Alternative Disposal Chemical Deactivation/Neutralization (where available)[3]
Container Disposal Triple-rinsed with a suitable solvent; rinsate collected as hazardous waste.[4]
PPE Disposal Disposed of as hazardous waste.[3]

Experimental Protocol: Laboratory-Scale Disposal of Nintedanib

Objective: To safely prepare and package unused Nintedanib and contaminated materials for disposal by a licensed hazardous waste management service.

Materials:

  • Unused Nintedanib (solid or in solution)

  • Contaminated labware (e.g., vials, pipette tips, gloves)

  • Appropriate hazardous waste container (clearly labeled)

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, disposable gown, safety goggles, and a respirator (if not working in a fume hood)

  • Sealable plastic bags

Procedure:

  • Segregation: At the point of generation, immediately segregate all Nintedanib-contaminated waste from other waste streams. This includes unused solid compounds, solutions, and any materials that have come into contact with the drug.[3]

  • Solid Waste Packaging:

    • Carefully place all solid Nintedanib waste, including contaminated gloves, gowns, and lab materials, into a designated, leak-proof, and puncture-resistant hazardous waste container.[5]

    • The container must be clearly labeled as "Hazardous Cytotoxic Waste" and include the chemical name "Nintedanib."[5]

  • Liquid Waste Collection:

    • Collect all solutions containing Nintedanib in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

    • The label should specify the solvent and the approximate concentration of Nintedanib.[2]

    • Do not dispose of Nintedanib solutions down the drain.[2]

  • Decontamination of Glassware:

    • Rinse contaminated glassware three times with a solvent capable of dissolving Nintedanib (e.g., ethanol or DMSO).[4]

    • Collect the rinsate as hazardous liquid waste.[4]

    • After triple-rinsing, the glassware can be washed with a standard laboratory detergent.[4]

  • Storage: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials until collection by the institution's Environmental Health and Safety (EHS) department or a licensed waste carrier.[6]

  • Documentation and Pickup: Complete all required hazardous waste disposal forms as per your institution's guidelines and schedule a pickup with the EHS office.[7]

Nintedanib Disposal Workflow

Nintedanib_Disposal_Workflow start Generation of Nintedanib Waste segregate Segregate as Hazardous Waste start->segregate solid_waste Solid Waste (Unused drug, PPE) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste decon Decontaminate Glassware (Triple Rinse) segregate->decon package_solid Package in Labeled Puncture-Proof Container solid_waste->package_solid package_liquid Collect in Labeled Sealed Container liquid_waste->package_liquid storage Store in Secure Designated Area package_solid->storage package_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate collect_rinsate->package_liquid pickup Arrange for EHS Waste Pickup storage->pickup disposal Final Disposal (Incineration) pickup->disposal

Caption: Logical workflow for the proper disposal of Nintedanib waste in a laboratory setting.

By adhering to these stringent disposal protocols, laboratory professionals can ensure a safe working environment and minimize the environmental impact of their research activities. It is imperative to consult your institution's specific Environmental Health and Safety guidelines for detailed instructions and compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.